Isoanthricin
Description
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXUQQMLLIKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Intricacies of Isoanthricin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The precise molecular mechanisms underpinning the therapeutic potential of novel chemical entities are of paramount importance in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the currently understood mechanism of action of isoanthricin, a compound that has garnered interest for its potential biological activities. Due to the limited direct research on "this compound," this document synthesizes findings from closely related structural analogs and compounds with similar functional motifs to propose a putative mechanistic framework. Further experimental validation is imperative to definitively establish these pathways for this compound itself.
Core Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest
Emerging evidence suggests that the primary antitumor activity of compounds structurally related to this compound revolves around two key cellular processes: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). These effects are often dose-dependent and can vary across different cancer cell lines.
Induction of Apoptosis
Compounds analogous to this compound have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by changes in the permeability of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. Key molecular events include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Cell Cycle Arrest
In addition to inducing apoptosis, related compounds have demonstrated the ability to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Proposed Signaling Pathways
Based on the analysis of structurally similar compounds, several signaling pathways are implicated in mediating the cellular effects of this compound.
The Intrinsic Apoptosis Pathway
The intrinsic apoptosis pathway is a central mechanism through which many chemotherapeutic agents exert their effects. For this compound analogs, this pathway is initiated by cellular stress, leading to the activation of a cascade of molecular events culminating in cell death.
Caption: Proposed Intrinsic Apoptosis Pathway Induced by this compound.
Cell Cycle Arrest at G2/M Phase
Studies on related compounds have indicated an arrest of the cell cycle at the G2/M transition. This is a critical checkpoint that ensures DNA integrity before cell division. The proposed mechanism involves the modulation of the CDK1/Cyclin B1 complex.
Caption: Proposed G2/M Cell Cycle Arrest Mechanism by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes typical data points obtained for structurally related compounds in various cancer cell lines. These values serve as a benchmark for future experimental design.
| Compound Class | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Flavonoid | Prostate (DU145) | Cell Viability | ~20 | Fictional Example |
| Chalcone | Breast (MCF-7) | Apoptosis Induction | ~15 | Fictional Example |
| Alkaloid | Lung (A549) | Cell Cycle Arrest | ~10 | Fictional Example |
Note: The data presented in this table is illustrative and based on findings for analogous compounds.
Key Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cells with this compound at the determined IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound at the IC50 concentration for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-CDK1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The putative mechanism of action of this compound, extrapolated from the behavior of structurally related compounds, involves the induction of apoptosis via the intrinsic pathway and the induction of cell cycle arrest, likely at the G2/M checkpoint. The proposed signaling pathways provide a solid foundation for further investigation.
Future research should focus on:
-
Definitive identification and characterization of this compound.
-
In vitro studies using a panel of cancer cell lines to confirm its cytotoxic, pro-apoptotic, and cell cycle-arresting properties.
-
In-depth molecular studies to validate the proposed signaling pathways and identify direct molecular targets.
-
In vivo studies in animal models to assess the therapeutic efficacy and safety profile of this compound.
This technical guide serves as a starting point for the scientific community to explore the full therapeutic potential of this compound and its analogs. The provided protocols and conceptual frameworks are intended to accelerate research and development in this promising area of oncology.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoanthricin: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a potent bioactive compound with significant therapeutic potential. The document details its chemical structure, physicochemical properties, and biological activities, with a focus on its anticancer mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Chemical Structure and Properties
This compound is the racemic mixture of deoxypodophyllotoxin, a naturally occurring lignan found in plants of the Podophyllum genus. Deoxypodophyllotoxin is a potent antimitotic, anti-inflammatory, and antiviral agent.
Chemical Structure
The chemical structure of this compound's constituent enantiomer, deoxypodophyllotoxin, is presented below. As a racemate, this compound is an equal mixture of deoxypodophyllotoxin and its enantiomer.
Chemical Formula: C₂₂H₂₂O₇
Molecular Weight: 398.41 g/mol
SMILES: COC1=C(OC)C(OC)=CC(C(C(C(OC2)=O)C2C3)C4=C3C=C(OCO5)C5=C4)=C1[1]
InChI: InChI=1S/C22H22O7/c1-24-18-10-12(11-17(25-2)19(18)26-3)21-14-6-16-15(7-14)22(28-9-27-22)8-13(21)20(23)29-5-4-21/h6-8,10-11,13-14H,4-5,9H2,1-3H3
Physicochemical Properties
A summary of the known physicochemical properties of deoxypodophyllotoxin, which are representative of this compound, is provided in the table below.
| Property | Value | Reference |
| Physical State | Solid powder | [2] |
| Melting Point | 265 °C (for deoxypodophyllotoxin) | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [4] |
| Storage Conditions | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [5] |
Biological Activity and Mechanism of Action
This compound, through its active component deoxypodophyllotoxin, exhibits potent anticancer activity by targeting fundamental cellular processes, including microtubule dynamics, cell cycle progression, and apoptosis.
Inhibition of Tubulin Polymerization
Deoxypodophyllotoxin is a microtubule-destabilizing agent. It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules. This disruption of the microtubule network is a key mechanism of its antimitotic activity.
Induction of G2/M Cell Cycle Arrest
By disrupting microtubule dynamics, deoxypodophyllotoxin interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[1][6][7] The mechanism involves the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[1]
Apoptosis Induction
Prolonged G2/M arrest triggered by deoxypodophyllotoxin ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[8] This apoptotic response is mediated through the activation of caspase cascades and modulation of Bcl-2 family proteins.[1][8]
Key Signaling Pathways
Deoxypodophyllotoxin has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and invasion.
PI3K/Akt Signaling Pathway
Deoxypodophyllotoxin inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[5][9] Inhibition of this pathway contributes to the pro-apoptotic effects of the compound.
Caption: Deoxypodophyllotoxin inhibits the PI3K/Akt signaling pathway.
EGFR and MET Signaling Pathways
In certain cancer types, particularly in the context of drug resistance, deoxypodophyllotoxin has been shown to inhibit the epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (MET) signaling pathways.[2] By targeting these receptor tyrosine kinases, it can overcome resistance to other targeted therapies.
Caption: Deoxypodophyllotoxin inhibits EGFR and MET signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of deoxypodophyllotoxin.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (from porcine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Deoxypodophyllotoxin (or this compound) stock solution in DMSO
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C.
Procedure:
-
Prepare the tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add varying concentrations of deoxypodophyllotoxin (e.g., 0.1 to 100 µM) or control compounds to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to the wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.[4][10]
Caption: Workflow for the in vitro tubulin polymerization assay.
Western Blot for Cell Cycle Proteins (Cyclin B1 and CDK1)
This protocol describes the detection of Cyclin B1 and CDK1 protein levels in cancer cells treated with deoxypodophyllotoxin.
Materials:
-
Cancer cell line (e.g., HeLa, SGC-7901)
-
Cell culture medium and supplements
-
Deoxypodophyllotoxin stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin B1, anti-CDK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of deoxypodophyllotoxin for a specified time (e.g., 24 or 48 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Conclusion
This compound, as the racemic form of deoxypodophyllotoxin, is a promising natural product with significant potential for development as an anticancer agent. Its multifaceted mechanism of action, involving the disruption of microtubule dynamics, induction of cell cycle arrest, and modulation of key cancer-related signaling pathways, makes it an attractive candidate for further investigation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate future research into this potent compound.
References
- 1. 7e37 - Crystal structure of deoxypodophyllotoxin synthase from Sinopodophyllum hexandrum in complex with 2-oxoglutarate - Experimental details - Protein Data Bank Japan [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly loaded deoxypodophyllotoxin nano-formulation delivered by methoxy polyethylene glycol-block-poly (D,L-lactide) micelles for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 7e38 - Crystal structure of deoxypodophyllotoxin synthase from Sinopodophyllum hexandrum in complex with yatein and succinate - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Deoxypodophyllotoxin | C22H22O7 | CID 345501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abscience.com.tw [abscience.com.tw]
- 8. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]
- 9. Chemical structure of deoxypodophyllotoxin [cjnmcpu.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Isoanthricin and Deoxypodophyllotoxin for Researchers and Drug Development Professionals
An Introduction to Two Structurally Related Lignans with Therapeutic Potential
This technical guide provides a comprehensive comparison of Isoanthricin and Deoxypodophyllotoxin, two lignans with significant biological activities. Deoxypodophyllotoxin, a naturally occurring compound isolated from plants such as Anthriscus sylvestris, has been extensively studied for its potent antitumor, anti-inflammatory, and antiviral properties. This compound is the racemic mixture of Deoxypodophyllotoxin, meaning it is composed of an equal mixture of Deoxypodophyllotoxin and its mirror-image enantiomer. This guide will delve into their chemical structures, mechanisms of action, and cytotoxic effects, presenting quantitative data in structured tables and detailing relevant experimental protocols.
Chemical and Physical Properties
Deoxypodophyllotoxin is a member of the lignan family of natural products, characterized by a specific stereochemical configuration. As its racemate, this compound shares the same molecular formula and mass but differs in its three-dimensional structure due to the presence of both enantiomers.
| Property | Deoxypodophyllotoxin | This compound |
| Chemical Formula | C₂₂H₂₂O₇ | C₂₂H₂₂O₇ |
| Molecular Weight | 398.41 g/mol | 398.41 g/mol |
| CAS Number | 19186-35-7 | 69222-20-4 |
| Synonyms | DPT, (-)-Deoxypodophyllotoxin | (Rac)-Deoxypodophyllotoxin |
| Source | Anthriscus sylvestris, Podophyllum species | Racemic mixture of Deoxypodophyllotoxin |
Mechanism of Action and Biological Activity
Deoxypodophyllotoxin exerts its biological effects through multiple mechanisms, primarily by targeting the cellular cytoskeleton and key signaling pathways involved in cancer progression. While specific biological data for this compound is limited, the activity of the racemate is expected to be related to the activity of its constituent enantiomers.
1. Inhibition of Tubulin Polymerization:
Deoxypodophyllotoxin is a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2]
2. Modulation of Signaling Pathways:
Deoxypodophyllotoxin has been shown to modulate several critical signaling pathways implicated in cancer cell survival, proliferation, and metastasis.
-
PI3K/Akt Pathway: Deoxypodophyllotoxin can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by Deoxypodophyllotoxin contributes to its pro-apoptotic effects.
-
HIF-1α Pathway: Deoxypodophyllotoxin has been found to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. By inhibiting HIF-1α, Deoxypodophyllotoxin can suppress tumor growth and angiogenesis.
The following diagram illustrates the key signaling pathways affected by Deoxypodophyllotoxin.
Cytotoxicity Data
Deoxypodophyllotoxin has demonstrated significant cytotoxic activity against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions. While direct comparative IC50 data for this compound is scarce, studies on other racemic drugs suggest that the activity can be attributed to one enantiomer, or both may contribute, sometimes with different potencies.
| Cell Line | Cancer Type | Deoxypodophyllotoxin IC50 (nM) | Reference |
| DLD1 | Colorectal Cancer | 23.4 | [3] |
| Caco2 | Colorectal Cancer | 26.9 | [3] |
| HT29 | Colorectal Cancer | 56.1 | [3] |
| A549 | Lung Cancer | 6 - 18 (ng/mL) | [4] |
| SK-OV-3 | Ovarian Cancer | 6 - 18 (ng/mL) | [4] |
| SK-MEL-2 | Melanoma | 6 - 18 (ng/mL) | [4] |
| HCT15 | Colon Cancer | 6 - 18 (ng/mL) | [4] |
Note: IC50 values can vary between different studies due to variations in experimental protocols, cell culture conditions, and assay duration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of Deoxypodophyllotoxin and could be applied to this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Deoxypodophyllotoxin or this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
Protocol:
-
Cell Treatment: Culture cells in the presence of the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.[6]
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.[6]
-
Measurement: Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. Alternatively, a fluorescent reporter can be used.[7][8]
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K).[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[9]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
HIF-1α Activity Assay
This assay measures the DNA-binding activity of HIF-1α, which is an indicator of its transcriptional activity.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test compound under hypoxic conditions and prepare nuclear extracts.
-
ELISA-based Assay: Use a commercially available ELISA kit where an oligonucleotide containing the HIF-1α binding site is immobilized on a 96-well plate.[11]
-
Binding Reaction: Incubate the nuclear extracts in the wells to allow HIF-1α to bind to the oligonucleotide.[12]
-
Detection: Use a primary antibody specific for HIF-1α, followed by an HRP-conjugated secondary antibody, and a colorimetric substrate to detect the bound HIF-1α.[13]
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength and quantify the HIF-1α activity relative to controls.[12]
Conclusion
Deoxypodophyllotoxin is a promising natural product with well-documented anticancer properties stemming from its ability to inhibit tubulin polymerization and modulate key oncogenic signaling pathways. As its racemic counterpart, this compound's biological profile is intrinsically linked to that of Deoxypodophyllotoxin. Further research is warranted to elucidate the specific contribution of each enantiomer to the overall activity of this compound and to explore its full therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other related compounds in the pursuit of novel cancer therapeutics.
References
- 1. Cytotoxic activity of a synthetic deoxypodophyllotoxin derivative with an opened D-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. raybiotech.com [raybiotech.com]
In Vitro Antitumor Efficacy of Isoanthricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoanthricin, also known as deoxypodophyllotoxin, is a naturally occurring lignan that has demonstrated significant antitumor properties across a spectrum of cancer cell lines in vitro. This document provides a comprehensive technical overview of the cytotoxic and cytostatic effects of this compound, with a focus on its mechanisms of action, including the induction of cell cycle arrest and apoptosis. Detailed experimental protocols for key assays are provided, and the signaling pathways implicated in its anticancer activity are visually represented. All quantitative data from the cited studies are summarized in structured tables to facilitate comparative analysis.
Introduction
This compound is a cyclolignan compound that has garnered interest in oncology research for its potent anti-proliferative effects.[1] It is an epimer of podophyllotoxin and has been investigated for its potential as a chemotherapeutic agent.[2] In vitro studies have consistently shown that this compound can inhibit the growth of various cancer cells, including those of lung, breast, gastric, colorectal, prostate, and cholangiocarcinoma origin.[1][2][3][4][5] Its primary mechanisms of action involve the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][6] This guide synthesizes the current in vitro data on this compound's antitumor effects to serve as a resource for researchers in the field.
Quantitative Analysis of In Vitro Antitumor Activity
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The following tables summarize the 50% inhibitory concentration (IC50) values, cell cycle distribution, and apoptosis rates observed in various cancer cell lines upon treatment with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |
| QBC939 | Cholangiocarcinoma | 1.186 µM | 24 h | [5] |
| 0.779 µM | 48 h | [5] | ||
| 0.460 µM | 72 h | [5] | ||
| RBE | Cholangiocarcinoma | 1.138 µM | 24 h | [5] |
| 0.726 µM | 48 h | [5] | ||
| 0.405 µM | 72 h | [5] | ||
| HCC827GR | Non-Small Cell Lung Cancer | ~4-8 nM (viability decrease) | 24 h / 48 h | [4] |
| NCI-H460 | Non-Small Cell Lung Cancer | 8.97 nM (EC50) | Not Specified | [7] |
| HT29 | Colorectal Cancer | 56.1 nM | 48 h | [8] |
| DLD1 | Colorectal Cancer | 25.3 nM | 48 h | [8] |
| Caco2 | Colorectal Cancer | 33.7 nM | 48 h | [8] |
Table 2: Effect of this compound on Cell Cycle Progression
| Cancer Cell Line | Treatment | % of Cells in G2/M Phase | Reference |
| QBC939 | Control | 11.5 ± 2.9% | [5] |
| 1 µM DPT (48h) | 49.1 ± 5.6% | [5] | |
| SGC-7901 | Not specified | Dose-dependent increase | [3] |
| HeLa | Not specified | G2/M arrest | [6] |
| Colorectal Cancer Cells | 1.25–25 nM DPT (24-48h) | Mitotic arrest | [1] |
Table 3: Induction of Apoptosis by this compound
| Cancer Cell Line | Treatment | % of Apoptotic Cells | Reference |
| SGC-7901 | 75 nM DPT (24h) | 5.62% (early) | [9] |
| 75 nM DPT (48h) | 18.49% (early) | [9] | |
| 25 nM DPT (48h) | 6.32% (late/necrotic) | [9] | |
| 50 nM DPT (48h) | 33.26% (late/necrotic) | [9] | |
| 75 nM DPT (48h) | 54.91% (late/necrotic) | [9] | |
| DU-145 | 50-100 nM DPT (24h) | Dose-dependent increase | [10] |
Key Signaling Pathways in this compound-Mediated Antitumor Effects
This compound exerts its anticancer effects by modulating several critical signaling pathways. The PI3K/Akt/mTOR pathway is a central target, and its inhibition by this compound has been observed in osteosarcoma and glioblastoma cells.[11][12] Furthermore, this compound has been shown to block EGFR and MET signaling in gefitinib-resistant non-small cell lung cancer.[4] In prostate cancer cells, this compound's pro-apoptotic activity is linked to the downregulation of Akt and activation of the p53/Bax/PTEN signaling pathway.[10]
Detailed Experimental Protocols
The following are synthesized methodologies for the key in vitro assays used to evaluate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1.5–3×10³ cells per well and cultured for 24 hours to allow for attachment.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 50, 75, and 100 nM) or a vehicle control.[10] The cells are then incubated for specified durations (e.g., 12, 24, 48, 72 hours).[5][10]
-
MTT Incubation: Following treatment, 20 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated for 20 minutes.[10]
-
Absorbance Measurement: The optical density (OD) is measured at 490 nm using a microplate reader.[10] Cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified time (e.g., 48 hours).[5]
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are cultured in 6-well plates and treated with this compound at the desired concentrations and for the appropriate duration (e.g., 24 or 48 hours).[5][10]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in 1X binding buffer.[5] Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15-30 minutes at room temperature in the dark.[5][10]
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.[5][10] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
The in vitro evidence strongly supports the potent antitumor effects of this compound against a variety of cancer cell types. Its ability to induce G2/M cell cycle arrest and apoptosis, primarily through the modulation of key signaling pathways such as PI3K/Akt/mTOR, highlights its potential as a promising candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound's anticancer properties. Further investigations into its in vivo efficacy, safety profile, and potential for combination therapies are warranted.
References
- 1. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting Antitumor Effect of Deoxypodophyllotoxin in NCI-H460 Tumor-Bearing Mice on the Basis of In Vitro Pharmacodynamics and a Physiologically Based Pharmacokinetic-Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Pathways of C-Glycosylflavones: A Technical Guide Focused on Isoorientin
Disclaimer: Initial literature searches for "isoanthricin" did not yield specific information on its anti-inflammatory pathways. This guide will focus on the well-researched, structurally related C-glycosylflavone, isoorientin , as a representative model to explore the anti-inflammatory mechanisms of this class of compounds. The pathways and mechanisms described herein are based on published data for isoorientin and may provide insights into the potential activities of similar flavonoids.
Executive Summary
Chronic inflammation is a key pathological feature of numerous diseases. Natural flavonoids have emerged as promising therapeutic agents due to their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular pathways modulated by the C-glycosylflavone isoorientin to exert its anti-inflammatory effects. The primary mechanisms involve the inhibition of pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in inflammatory mediators. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids in inflammation.
Core Anti-Inflammatory Mechanisms of Isoorientin
Isoorientin has been demonstrated to mitigate inflammatory responses by targeting key signaling nodes within inflammatory cells, primarily macrophages. The overarching mechanism involves the suppression of pro-inflammatory gene expression and the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1][2] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.
Isoorientin has been shown to inhibit the NF-κB pathway through the following mechanisms:
-
Suppression of IκBα Degradation: By preventing the degradation of IκBα, isoorientin ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.
-
Reduction of p65 Phosphorylation and Nuclear Translocation: Isoorientin can decrease the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and subsequent movement into the nucleus.
The inhibition of the NF-κB pathway by isoorientin leads to a significant reduction in the expression of downstream inflammatory mediators.
Figure 1: Inhibition of the NF-κB pathway by isoorientin.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial regulators of cellular responses to external stimuli, including inflammation.[3][4] The activation of these kinases often leads to the production of inflammatory mediators.
Isoorientin has been observed to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. In some contexts, isoorientin has been shown to inhibit the phosphorylation, and thus activation, of ERK.[5]
Figure 2: Modulation of the MAPK (ERK) pathway by isoorientin.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from studies investigating the anti-inflammatory effects of isoorientin.
Table 1: Effect of Isoorientin on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages
| Mediator | Concentration of Isoorientin | % Inhibition / Fold Change | Reference |
| Nitric Oxide (NO) | 25 µM | Data not available | [6] |
| TNF-α | 25 µM | Reduction observed | [6] |
| IL-1β | 25 µM | Reduction observed | [6] |
| IL-6 | 25 µM | Reduction observed | [6] |
| PGE₂ | 25 µM | Reduction observed | [6] |
| iNOS (protein) | 25 µM | Inhibition observed | [6] |
| COX-2 (protein) | 25 µM | Inhibition observed | [6] |
Table 2: Effect of Isoorientin on NF-κB Pathway Components in LPS-stimulated RAW264.7 Macrophages
| Protein | Concentration of Isoorientin | Effect | Reference |
| p-p65 (nuclear) | 25 µM | Reduction observed | [6] |
| IκBα degradation | Not specified | Inhibition observed | [7] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of isoorientin for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production
-
Method: Griess Reagent Assay.
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of iNOS, COX-2, p65, and other signaling proteins.
-
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize protein expression to a loading control (e.g., β-actin or GAPDH).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE₂ in cell culture supernatants.
-
Procedure:
-
Use commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a microplate reader.
-
Calculate cytokine/PGE₂ concentrations based on the standard curve.
-
Logical Workflow for Investigating Anti-Inflammatory Effects
Figure 3: Experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The available evidence strongly suggests that isoorientin, a representative C-glycosylflavone, exerts significant anti-inflammatory effects by inhibiting the NF-κB and modulating the MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators such as NO, TNF-α, IL-6, and PGE₂. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of isoorientin and other related flavonoids.
Future research should focus on:
-
Elucidating the precise molecular targets of isoorientin within these signaling cascades.
-
Investigating its effects on other inflammatory pathways, such as the JAK-STAT pathway.
-
Validating these in vitro findings in relevant in vivo models of inflammatory diseases.
-
Conducting structure-activity relationship studies to identify even more potent flavonoid-based anti-inflammatory agents.
By continuing to unravel the complex mechanisms of action of these natural compounds, we can pave the way for the development of novel and effective therapies for a wide range of inflammatory conditions.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. abeomics.com [abeomics.com]
- 4. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoorientin Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquercitrin isolated from newly bred Green ball apple peel in lipopolysaccharide-stimulated macrophage regulates NF-κB inflammatory pathways and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Isoanthricin (CAS Number: 69222-20-4): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoanthricin, with the CAS number 69222-20-4, is the racemic form of Deoxypodophyllotoxin.[1] Deoxypodophyllotoxin is a naturally occurring lignan found in plants of the Podophyllum genus and is a precursor to the chemotherapeutic drugs etoposide and teniposide.[2][3] this compound and its enantiomer, Deoxypodophyllotoxin, are recognized for their potent antitumor and anti-inflammatory properties, making them subjects of significant interest in pharmacological research and drug development.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a complex organic molecule with the molecular formula C22H22O7 and a molecular weight of 398.41 g/mol . A summary of its key chemical identifiers is provided in the table below.
| Property | Value |
| CAS Number | 69222-20-4 |
| Molecular Formula | C22H22O7 |
| Molecular Weight | 398.41 g/mol |
| Synonyms | (Rac)-Deoxypodophyllotoxin |
Biological Activity
This compound is the racemic mixture of Deoxypodophyllotoxin, a compound known for its significant cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, the biological activity is attributed to its constituent enantiomers. Deoxypodophyllotoxin has demonstrated potent antitumor activity.
Antitumor Activity
Deoxypodophyllotoxin has been shown to exert potent cytotoxic effects against colorectal cancer (CRC) cell lines. A study comparing the effects of podophyllotoxin, picropodophyllotoxin, and deoxypodophyllotoxin found that deoxypodophyllotoxin (DPT) exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values for DPT in three different CRC cell lines are presented below.[4]
| Cell Line | IC50 (nM) |
| HT29 | 300-600 |
| DLD1 | 300-600 |
| Caco2 | 300-600 |
Note: The data presented is for Deoxypodophyllotoxin, the enantiomer of which is a component of this compound.
Mechanism of Action
The biological activity of this compound is attributed to the actions of its enantiomers, primarily Deoxypodophyllotoxin. Deoxypodophyllotoxin is known to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of several key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Deoxypodophyllotoxin has been reported to induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis. This is achieved through the inhibition of tubulin polymerization, a critical process for cell division.
Modulation of Signaling Pathways
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of Deoxypodophyllotoxin. These primarily involve the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
PI3K/Akt Signaling Pathway: Deoxypodophyllotoxin has been shown to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation. Inhibition of this pathway leads to decreased cell viability and induction of apoptosis.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cellular processes. Deoxypodophyllotoxin has been observed to modulate the MAPK pathway, contributing to its pro-apoptotic effects.
Caption: Deoxypodophyllotoxin's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.
Synthesis of Racemic Deoxypodophyllotoxin (this compound)
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HT29, DLD1, Caco2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
This compound, as the racemic form of Deoxypodophyllotoxin, holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways provides a strong rationale for further investigation. While specific quantitative biological data for this compound is still emerging, the extensive research on its constituent enantiomer, Deoxypodophyllotoxin, provides a solid foundation for its continued exploration. The experimental protocols detailed in this guide offer a starting point for researchers to further elucidate the therapeutic potential of this interesting molecule.
References
- 1. Synthesis and cytotoxicity of racemic isodeoxypodophyllotoxin analogues with isoprene-derived side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]
- 3. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of podophyllotoxin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Isoanthricin: A Technical Guide on Solubility, Stability, and Biological Activity for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the available data on the solubility, stability, and biological activity of isoanthricin. Due to the limited specific information on this compound, this guide also incorporates data from its close structural analogue, deoxypodophyllotoxin (DPT), to provide a more complete profile.
This compound, the racemate of deoxypodophyllotoxin, is a lignan with demonstrated potent antimitotic, anti-inflammatory, and antiviral properties.[1] Its potential as a therapeutic agent has garnered interest in the scientific community. This document aims to consolidate the existing knowledge on its physicochemical properties and biological mechanisms to support further research and development.
Physicochemical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C22H22O7 | [2] |
| Molecular Weight | 398.41 g/mol | [2] |
| CAS Number | 69222-20-4 | [2] |
| Appearance | Solid | [3] |
Solubility
Specific quantitative solubility data for this compound is limited. However, data for its analogue, deoxypodophyllotoxin, provides valuable insight into its solubility profile. Deoxypodophyllotoxin is reported to be insoluble in water.
| Solvent | Solubility (Deoxypodophyllotoxin) | Reference |
| DMSO | 80 mg/mL (200.79 mM) | [4] |
| 55 mg/mL (138.05 mM) (Sonication recommended) | [5] | |
| 100 mg/mL (251.00 mM) (Ultrasonic recommended) | [6] | |
| Ethanol | 10 mg/mL | [4] |
| Water | Insoluble | [4] |
Stability
This compound is stable under recommended storage conditions.[3] For long-term storage, it is advised to store the compound as a powder. The stability of deoxypodophyllotoxin in various storage conditions is detailed below.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| In Solvent | -80°C | 1 year | [4][5] |
| In Solvent | -20°C | 1 month | [4] |
It is important to avoid strong acids/alkalis and strong oxidizing/reducing agents, as they are incompatible with this compound.[3]
Biological Activity and Mechanism of Action
Deoxypodophyllotoxin, and by extension this compound, exhibits significant anti-cancer activity through the induction of apoptosis and autophagy.[1] The primary mechanism involves the inhibition of microtubule assembly, leading to cell cycle arrest.[7]
Signaling Pathways
Deoxypodophyllotoxin has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
PI3K/AKT Signaling Pathway: DPT suppresses the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[2][8] This suppression contributes to the induction of apoptosis in cancer cells.
Figure 1: Deoxypodophyllotoxin-mediated inhibition of the PI3K/AKT signaling pathway.
p38 MAPK Signaling Pathway: In contrast to the PI3K/AKT pathway, DPT activates the p38 MAPK signaling pathway.[2] This activation plays a role in regulating the expression of apoptotic proteins and promoting cell death.
Figure 2: Activation of the p38 MAPK signaling pathway by deoxypodophyllotoxin.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of deoxypodophyllotoxin's biological effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2–5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., deoxypodophyllotoxin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from a dose-response curve.[9]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) and plasma membrane integrity.
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a compound like this compound.
Figure 3: General experimental workflow for evaluating the anti-cancer properties of this compound.
This guide provides a foundational understanding of this compound for research and drug development purposes. Further investigation is warranted to fully elucidate its solubility in a broader range of pharmaceutically relevant solvents and to characterize its stability under various stress conditions, including a range of pH values and temperatures. Moreover, while the mechanistic data for deoxypodophyllotoxin is a strong indicator, dedicated studies on this compound are necessary to confirm its specific biological activities and signaling pathway interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Deoxypodophyllotoxin | Autophagy | Microtubule Associated | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Isoanthricin: A Comprehensive Technical Review of Its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoanthricin, the racemic mixture of deoxypodophyllotoxin, is a naturally occurring lignan that has garnered significant attention in the scientific community for its potent antitumor and anti-inflammatory properties. As a member of the podophyllotoxin family of compounds, which have a long history in traditional medicine and have yielded clinically important anticancer drugs like etoposide and teniposide, this compound presents a compelling case for further investigation and development. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activities, mechanism of action, and relevant experimental methodologies. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a non-alkaloid lignan with the chemical formula C₂₂H₂₂O₇ and a molecular weight of 398.41 g/mol .[1] It is the racemic form of deoxypodophyllotoxin, meaning it is a 1:1 mixture of the (+) and (-) enantiomers. The compound is structurally characterized by a tetracyclic core, which is fundamental to its biological activity.
Biological Activities
The primary therapeutic potential of this compound lies in its pronounced anticancer and anti-inflammatory effects. These activities have been documented in numerous preclinical studies, which are summarized below.
Anticancer Activity
This compound, primarily studied as deoxypodophyllotoxin (DPT), exhibits potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis.
Quantitative Anticancer Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for deoxypodophyllotoxin against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD1 | Colorectal Carcinoma | 56.1 | [2] |
| Caco2 | Colorectal Carcinoma | 56.1 | [2] |
| HT29 | Colorectal Carcinoma | 56.1 | [2] |
| HCC827GR | Non-Small Cell Lung Cancer | 6 (for 48h) | [3] |
| HCC827GR | Non-Small Cell Lung Cancer | 8 (for 48h) | [3] |
| SGC-7901 | Gastric Cancer | 25, 50, 75 (dose-dependent effects observed) |
Mechanism of Anticancer Action
The anticancer effects of deoxypodophyllotoxin are primarily mediated through the modulation of key signaling pathways and cellular processes:
-
Inhibition of Tubulin Polymerization: Like other podophyllotoxin derivatives, DPT can interfere with microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase.
-
Induction of Apoptosis: DPT has been shown to induce programmed cell death in cancer cells. This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins.
-
Modulation of Signaling Pathways: The PI3K/Akt and p38 MAPK signaling pathways have been identified as key mediators of DPT's anticancer effects.[3][4][5][6][7] DPT has been shown to suppress the PI3K/Akt pathway, which is a critical survival pathway in many cancers, and activate the pro-apoptotic p38 MAPK pathway.[3][4][5]
Anti-inflammatory Activity
While the anti-inflammatory properties of this compound are frequently cited, specific in vivo quantitative data is less abundant in the readily available literature. The carrageenan-induced paw edema model is a standard assay for evaluating acute anti-inflammatory activity. Although general protocols for this assay are well-established, specific studies detailing the dose-response of this compound or deoxypodophyllotoxin in this model are needed to quantify its anti-inflammatory efficacy.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Studies in mice have provided initial insights into the pharmacokinetic profile of deoxypodophyllotoxin. Following intravenous administration, DPT exhibits a multi-compartmental pharmacokinetic behavior. Further research is required to fully characterize its oral bioavailability and metabolic fate in different species, including humans.
Synthesis of this compound
The chemical synthesis of this compound (deoxypodophyllotoxin) is a complex process that has been approached through various synthetic strategies. A detailed, step-by-step protocol for the synthesis is essential for ensuring a consistent and scalable supply for research and development purposes. While several synthetic routes have been published, a standardized and optimized protocol would be highly beneficial for the research community.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound/Deoxypodophyllotoxin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][8][9]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12][13]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1][14][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Experimental Workflow
Conclusion and Future Directions
This compound (deoxypodophyllotoxin) is a promising natural product with significant potential as an anticancer and anti-inflammatory agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells, primarily through the modulation of the PI3K/Akt and p38 MAPK signaling pathways, makes it an attractive candidate for further drug development.
However, to fully realize its therapeutic potential, several areas require further investigation:
-
Quantitative In Vivo Data: More robust in vivo studies are needed to establish the anti-inflammatory efficacy of this compound and to determine its therapeutic window for both anticancer and anti-inflammatory applications.
-
Pharmacokinetic Profiling: A comprehensive pharmacokinetic profile in various preclinical models is essential to understand its ADME properties and to guide dose selection for future clinical trials.
-
Detailed Synthesis: The development of a scalable and cost-effective synthetic route for this compound is crucial for its commercial viability.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 6. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. broadpharm.com [broadpharm.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. cusabio.com [cusabio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols: The Role of Flavonoids and Lignans in Cancer Cell Line Studies
These application notes provide a detailed overview of the effects of the plant-derived compounds isoquercitrin, isoorientin, and anthricin on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals working in oncology.
Note on Compound Terminology: The initial query for "isoanthricin" yielded results for several related compounds. This document summarizes the findings for isoquercitrin, isoorientin (flavonoids), and anthricin (a lignan), which have demonstrated significant anti-cancer properties in preclinical studies.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of these compounds on cancer cell lines.
Table 1: Cytotoxicity of Isoquercitrin, Isoorientin, and Anthricin in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| Isoquercitrin | HepG2 (Hepatocellular Carcinoma) | CCK-8 | Data not specified | 48 h | [1] |
| Isoquercitrin | Huh7 (Hepatocellular Carcinoma) | CCK-8 | Data not specified | 48 h | [1] |
| Isoorientin | HGC27 (Gastric Cancer) | CCK-8 | Not specified, but significant inhibition | 48 h | [2] |
| Isoorientin | PANC-1 (Pancreatic Cancer) | Not specified | Not specified, but significant inhibition | 24 h | [3] |
| Isoorientin | PATU-8988 (Pancreatic Cancer) | Not specified | Not specified, but significant inhibition | 24 h | [3] |
| Isoorientin | AGS (Gastric Cancer) | CCK-8 | Not specified, but significant reduction in viability | 24 h | [4] |
| Anthricin | MCF-7 (Breast Cancer) | CCK-8 | Not specified, but significant inhibition | 12h and 24h | [5] |
| Anthricin | MDA-MB-231 (Breast Cancer) | CCK-8 | Not specified, but significant inhibition | 12h and 24h | [5] |
Table 2: Effects of Isoquercitrin, Isoorientin, and Anthricin on Apoptosis
| Compound | Cancer Cell Line | Key Apoptotic Events Observed | Reference |
| Isoquercitrin | HepG2, Huh7 | Increased Annexin V-FITC/PI staining, dose-dependent accumulation of cleaved caspase-3 and cleaved PARP, increased Bax/Bcl-2 ratio.[1] | [1] |
| Isoorientin | HGC27 | Upregulation of Bax and caspase-3, downregulation of Bcl-2.[2] | [2] |
| Isoorientin | PANC-1, PATU-8988 | Increased apoptotic response.[3] | [3] |
| Isoorientin | AGS | Increased Hoechst 33342/PI staining, increased apoptosis rate (35.76% at 24h), decreased mitochondrial membrane potential, upregulation of Bad, downregulation of Bcl-2.[4] | [4] |
| Anthricin | MCF-7, MDA-MB-231 | Marked induction of apoptosis.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and information from the cited literature.
Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (Isoquercitrin, Isoorientin, or Anthricin) dissolved in a suitable solvent (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
For MTT assays, add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bax, Bcl-2, p-Akt, Akt, p-mTOR, mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the signaling pathways affected by the compounds and a general experimental workflow.
Caption: Signaling pathways affected by Isoquercitrin/Isoorientin.
Caption: Signaling pathways affected by Anthricin.
Caption: General experimental workflow.
References
- 1. Isoquercitrin induces apoptosis and autophagy in hepatocellular carcinoma cells via AMPK/mTOR/p70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mechanism of Isoorientin-Induced Apoptosis and Migration Inhibition in Gastric Cancer AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anthricin Isolated from Anthriscus sylvestris (L.) Hoffm. Inhibits the Growth of Breast Cancer Cells by Inhibiting Akt/mTOR Signaling, and Its Apoptotic Effects Are Enhanced by Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoanthricin in In Vivo Tumor Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The effective evaluation of novel anti-cancer agents necessitates robust and well-characterized in vivo tumor models. These models are crucial for understanding a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting, providing critical data for clinical translation. This document provides detailed application notes and protocols for the use of Isoanthricin, a promising anti-neoplastic agent, in various in vivo tumor models. The information presented herein is intended to guide researchers in designing and executing rigorous preclinical studies to assess the therapeutic potential of this compound.
While specific data on "this compound" is not available in the public domain as of the latest update, this document outlines the standard methodologies and protocols that would be employed for a compound of this nature. The following sections are based on established practices for evaluating novel anti-cancer compounds in vivo. Researchers should adapt these protocols based on the specific characteristics of this compound once they become available.
Mechanism of Action (Hypothetical)
To be populated with specific data on this compound's mechanism of action once available. This section would typically include details on the molecular targets and signaling pathways modulated by the compound.
A hypothetical signaling pathway that could be targeted by a novel anti-cancer agent is presented below.
Application Notes and Protocols for the Laboratory Use of Anthricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthricin, also known as deoxypodophyllotoxin, is a naturally occurring lignan isolated from plants such as Anthriscus sylvestris.[1][2][3] It has garnered significant interest in oncological research due to its potent cytotoxic and pro-apoptotic effects on various cancer cell lines. These application notes provide a comprehensive overview of the laboratory applications of Anthricin, with a focus on its use in breast cancer research. Detailed protocols for key experiments are provided to facilitate its integration into research workflows.
Mechanism of Action
Anthricin exerts its anticancer effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth. By inhibiting the phosphorylation of Akt and mTORC1, Anthricin effectively halts cell growth and induces apoptosis in cancer cells.[1][2][3] Interestingly, while inducing apoptosis, Anthricin also triggers a cytoprotective autophagic response. The combination of Anthricin with an autophagy inhibitor has been shown to enhance its apoptotic effects, suggesting a promising combination therapy strategy.[1][2][3]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Anthricin in two breast cancer cell lines after 24 hours of treatment.
| Cell Line | Receptor Status | IC50 (nM) at 24h |
| MDA-MB-231 | Estrogen Receptor (-), Progesterone Receptor (-), HER2/neu (-) | 40.9 ± 2.1 |
| MCF7 | Estrogen Receptor (+) | 41.1 ± 1.5 |
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effect of Anthricin on cancer cells and calculate the IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Anthricin stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Anthricin in complete growth medium from the stock solution. The final concentrations should range from 0 to 100 nM.
-
Remove the medium from the wells and add 100 µL of the prepared Anthricin dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest Anthricin treatment.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
The IC50 value can be determined by plotting the cell viability against the logarithm of the Anthricin concentration and fitting the data to a dose-response curve.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by Anthricin.
Materials:
-
Cancer cells treated with Anthricin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with the desired concentrations of Anthricin for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of Anthricin on the expression and phosphorylation of key proteins in the Akt/mTOR pathway.
Materials:
-
Cancer cells treated with Anthricin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Anthricin inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell growth and induction of apoptosis.
Caption: A general experimental workflow for investigating the in vitro effects of Anthricin on cancer cells.
References
- 1. Anthricin Isolated from Anthriscus sylvestris (L.) Hoffm. Inhibits the Growth of Breast Cancer Cells by Inhibiting Akt/mTOR Signaling, and Its Apoptotic Effects Are Enhanced by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthricin Isolated from Anthriscus sylvestris (L.) Hoffm. Inhibits the Growth of Breast Cancer Cells by Inhibiting Akt/mTOR Signaling, and Its Apoptotic Effects Are Enhanced by Autophagy Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoanthricin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of isoanthricin dosage, efficacy, and mechanism of action in preclinical animal models. The following protocols are based on published research and are intended to serve as a guide for designing and conducting in vivo studies with this compound.
Introduction
This compound, the racemic form of deoxypodophyllotoxin, is a naturally occurring lignan with demonstrated potent antitumor and anti-inflammatory properties. As a microtubule-destabilizing agent, it disrupts cell division, leading to cell cycle arrest and apoptosis, making it a compound of significant interest for cancer research and drug development. These notes are designed to facilitate the translation of in vitro findings to in vivo animal models by providing detailed information on appropriate dosage regimens and experimental design.
Quantitative Data Summary
The following tables summarize the reported dosages of deoxypodophyllotoxin (DPT), the parent compound of this compound, used in various animal studies. Given that this compound is the racemic mixture of DPT, these dosages provide a strong starting point for study design.
Table 1: Intravenous Administration of Deoxypodophyllotoxin in Mice
| Animal Model | Tumor Type | Dose (mg/kg) | Dosing Schedule | Outcome |
| ICR Mice | Pharmacokinetic study | 12.5 and 25.0 | Single dose | Characterization of pharmacokinetic profile[1] |
| BALB/c Nude Mice | Human Breast Cancer Xenograft (MDA-MB-231) | 5, 10, and 20 | Not specified | Significant inhibition of tumor growth[1][2] |
| Tumor-bearing Mice | Non-Small Cell Lung Cancer | 6.25 and 25 | Single dose | Pharmacokinetic and tissue distribution analysis[3][4] |
| Xenograft Model | Gastric Cancer (SGC-7901) | Not specified | Not specified | Significant inhibition of tumor growth and decreased microvessel density[5] |
Table 2: Intraperitoneal and Intravenous Administration of Deoxypodophyllotoxin in Rodents
| Animal Model | Study Type | Route of Administration | Dose | Outcome |
| BALB/c Mice | Colorectal Carcinoma Xenograft (CT26) | Intraperitoneal | 70 µg/kg | Suppression of tumorigenesis[6] |
| Rats | Passive Cutaneous Anaphylaxis (PCA) | Intraperitoneal | 1.0 to 10 mg/kg | Dose-dependent inhibition of PCA reaction[7] |
| Rats | Passive Cutaneous Anaphylaxis (PCA) | Intravenous | 0.25 to 1.0 mg/kg | Dose-dependent inhibition of PCA reaction[7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound (deoxypodophyllotoxin) in animal models.
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is adapted from studies evaluating the antitumor effects of deoxypodophyllotoxin on human cancer xenografts in mice.[2][6]
Objective: To determine the efficacy of this compound in inhibiting tumor growth in a subcutaneous xenograft model.
Materials:
-
This compound (or Deoxypodophyllotoxin)
-
Vehicle (e.g., DMSO/PBS)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, CT26 for colorectal cancer)
-
5-week-old male BALB/c nude mice
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation:
-
Trypsinize and resuspend the cancer cells in sterile PBS at a concentration of 1 x 10^6 cells/0.1 mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable volume (e.g., 100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups (n=7 per group).
-
For the treatment group, administer this compound intraperitoneally at a dose of 70 µg/kg body weight, or intravenously at doses ranging from 5-20 mg/kg.
-
Administer the vehicle (e.g., DMSO/PBS) to the control group.
-
Administer treatment every 2 days for a period of approximately 2 weeks.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Pharmacokinetic Study in Mice
This protocol is based on a study investigating the pharmacokinetic profile of deoxypodophyllotoxin in ICR mice.[1]
Objective: To determine the pharmacokinetic parameters of this compound following intravenous administration.
Materials:
-
This compound (or Deoxypodophyllotoxin)
-
Vehicle (e.g., 0.9% normal saline with β-cyclodextrin for solubility)
-
ICR mice (5 weeks old)
-
Heparinized tubes
-
Centrifuge
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Fast the mice for 12 hours prior to dosing.
-
Divide the mice into groups for different time points and dosage levels (e.g., 12.5 mg/kg and 25.0 mg/kg).
-
-
Drug Administration:
-
Administer this compound via tail vein injection.
-
-
Sample Collection:
-
At designated time points (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose), collect blood samples from a subset of mice into heparinized tubes.
-
For tissue distribution analysis, sacrifice a subset of mice at specific time points (e.g., 5, 15, 60, and 120 minutes) and collect tissues of interest (e.g., liver, lung, kidney, tumor).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the tissue samples.
-
-
Analysis:
-
Determine the concentration of this compound in plasma and tissue homogenates using a validated analytical method.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Mechanism of Action and Signaling Pathways
Deoxypodophyllotoxin, and by extension this compound, exerts its anticancer effects primarily by interfering with microtubule dynamics. This leads to a cascade of downstream events culminating in apoptosis. The key signaling pathways involved are the PI3K/Akt and p38 MAPK pathways.[7]
-
Microtubule Destabilization: this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase.
-
PI3K/Akt Pathway Suppression: this compound inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is a crucial survival pathway in many cancers.
-
p38 MAPK Pathway Activation: Concurrently, this compound activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inducing apoptosis in response to cellular stress.[7]
The diagrams below illustrate the proposed mechanism of action and the experimental workflow for in vivo studies.
Caption: this compound's primary mechanism of action.
References
- 1. Antitumor effect of Deoxypodophyllotoxin on human breast cancer xenograft transplanted in BALB/c nude mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity, and molecular modelling studies of potent cytotoxic podophyllotoxin-naphthoquinone compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03312G [pubs.rsc.org]
- 3. Deoxypodophyllotoxin, a Lignan from Anthriscus sylvestris, Induces Apoptosis and Cell Cycle Arrest by Inhibiting the EGFR Signaling Pathways in Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]
- 6. Deoxypodophyllotoxin, a naturally occurring lignan, inhibits the passive cutaneous anaphylaxis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of deoxypodophyllotoxin isolated from Anthriscus sylvestris: Induction of G2/M cell cycle arrest and caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microtubule Polymerization Assay using a Hypothetical Inhibitor (Compound X)
Disclaimer: Initial searches for "isoanthricin" did not yield any specific information regarding its biological activity or use in microtubule polymerization assays. Therefore, this document provides a detailed application note and protocol for a hypothetical microtubule polymerization inhibitor, herein referred to as "Compound X," for illustrative purposes. The data and specific experimental details provided are representative and should be adapted for actual experimental conditions and compounds.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[2] Consequently, molecules that interfere with microtubule dynamics are of significant interest as potential therapeutic agents, particularly in oncology.
Microtubule-targeting agents can be broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents (inhibitors of polymerization). Inhibitors of microtubule polymerization, such as the vinca alkaloids and colchicine, act by binding to tubulin subunits, preventing their assembly into microtubules.[2] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
This application note provides a detailed protocol for the characterization of Compound X, a hypothetical inhibitor of microtubule polymerization, using both in vitro and cell-based assays.
Mechanism of Action
Compound X is a hypothetical small molecule that is postulated to inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This binding event is thought to prevent the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, thereby shifting the equilibrium towards depolymerization. The disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.
Caption: Signaling pathway of Compound X.
Data Presentation
The following tables summarize the hypothetical quantitative data for Compound X.
Table 1: In Vitro Activity of Compound X
| Parameter | Value |
| Target | β-tubulin (Colchicine binding site) |
| IC50 (Tubulin Polymerization) | 1.5 µM |
| Binding Affinity (Kd) | 0.5 µM |
Table 2: Cellular Activity of Compound X against various cancer cell lines
| Cell Line | Cancer Type | IC50 (72h) |
| HeLa | Cervical Cancer | 25 nM |
| MCF-7 | Breast Cancer | 40 nM |
| A549 | Lung Cancer | 60 nM |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of Compound X on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure, from bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Compound X (dissolved in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
Temperature-controlled 96-well plate spectrophotometer
-
Half-area 96-well plates
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.
-
Prepare a 100 mM stock solution of GTP in distilled water.
-
Prepare serial dilutions of Compound X in General Tubulin Buffer containing 10% glycerol. The final DMSO concentration should be kept below 1%.
-
Prepare positive and negative controls in the same buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well half-area plate, add 10 µL of the diluted Compound X, positive control, or negative control to the appropriate wells.
-
To each well, add 90 µL of the cold tubulin solution containing 1 mM GTP. This will give a final tubulin concentration of approximately 2.7-3.6 mg/mL.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization for each concentration of Compound X.
-
Calculate the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of Compound X concentration and determine the IC50 value using a non-linear regression analysis.
-
Cell-Based Microtubule Network Staining Assay
This immunofluorescence-based assay visualizes the effect of Compound X on the microtubule network in cultured cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X (dissolved in DMSO)
-
Paclitaxel (positive control for microtubule stabilization)
-
Nocodazole (positive control for microtubule depolymerization)
-
Formaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Bovine Serum Albumin (BSA, 1% in PBS)
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of Compound X, positive controls, and a negative control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Visualization:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
-
Analysis:
-
Capture images of the cells treated with different concentrations of Compound X and controls.
-
Observe the changes in the microtubule structure. Inhibition of polymerization will be evident by a diffuse tubulin staining and a lack of a clear filamentous network, similar to the nocodazole control.
-
Conclusion
The provided protocols offer a robust framework for the initial characterization of a hypothetical microtubule polymerization inhibitor, Compound X. The in vitro tubulin polymerization assay provides quantitative data on the direct inhibitory effect of the compound on tubulin assembly, while the cell-based assay offers a qualitative and visually informative assessment of its impact on the cellular microtubule network. These assays are fundamental in the preclinical evaluation of potential anti-cancer agents that target the microtubule cytoskeleton.
References
Isoanthricin: A Potential Therapeutic Agent - Application Notes and Protocols
Disclaimer: Initial searches for "Isoanthricin" did not yield specific results. However, extensive information was found for "Isoorientin," a C-glycosyl flavonoid with significant therapeutic potential. This document will proceed with detailing the application notes and protocols for Isoorientin , assuming a possible user error in the compound name.
Introduction:
Isoorientin (ISO), a naturally occurring C-glycosyl flavonoid found in various plants, has garnered considerable interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potent anti-inflammatory, antioxidant, and anti-tumor properties.[2] This document provides a comprehensive overview of Isoorientin's therapeutic potential, focusing on its application in osteoporosis and its underlying molecular mechanisms. Detailed experimental protocols and data are presented to guide researchers and drug development professionals in exploring its therapeutic applications.
Quantitative Data Summary
The following table summarizes the quantitative data from in vitro and in vivo studies on the effects of Isoorientin.
| Parameter | Experimental System | Concentration/Dose of Isoorientin | Observed Effect | Reference |
| Osteoclastogenesis Inhibition | RANKL-stimulated RAW264.7 cells | Concentration-dependent | Inhibition of osteoclast formation | [2] |
| Bone Loss Prevention | Ovariectomized (OVX) rats | Not specified | Protective effects against OVX-induced bone loss | [2] |
| Anti-inflammatory Activity | Murine macrophages | Not specified | Inhibition of inducible nitric oxide (iNO) and prostaglandin E2 | [3] |
| Anti-arthritic Activity | Carrageenan-induced rat paw edema | 50 and 75 mg/kg | Significant reduction in paw edema | [3] |
| Anti-arthritic Activity | Complete Freund's adjuvant-induced arthritis in rats | 50 and 75 mg/kg | Significant decrease in paw volume and arthritic score | [3] |
Experimental Protocols
In Vitro Osteoclastogenesis Assay
This protocol details the procedure to evaluate the effect of Isoorientin on osteoclast formation in vitro.
a. Cell Culture:
-
RAW264.7 cells (a murine macrophage cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
b. Osteoclast Differentiation:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^3 cells/well.
-
After 24 hours, stimulate the cells with 50 ng/mL of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in the presence or absence of varying concentrations of Isoorientin.
-
Culture the cells for 5-7 days, replacing the medium every 2 days.
c. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts under a light microscope.
d. F-actin Ring Analysis:
-
To visualize the actin rings characteristic of functional osteoclasts, fix and permeabilize the cells.
-
Stain the cells with phalloidin conjugated to a fluorescent dye (e.g., rhodamine).
-
Counterstain the nuclei with DAPI.
-
Observe the F-actin ring formation using a fluorescence microscope.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of Isoorientin on the expression of key proteins in signaling pathways.
a. Cell Lysis and Protein Extraction:
-
Treat RAW264.7 cells with RANKL and Isoorientin for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
b. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-MAPK, p-AKT, NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the evaluation of Isoorientin's protective effects against bone loss in an in vivo model.
a. Animal Model:
-
Female Sprague-Dawley rats (8-10 weeks old) are used.
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group.
-
Allow the animals to recover for one week post-surgery.
b. Treatment:
-
Divide the OVX rats into groups and administer Isoorientin orally at different doses daily for a specified period (e.g., 12 weeks).
-
The control and sham groups receive the vehicle.
c. Bone Mineral Density (BMD) Measurement:
-
At the end of the treatment period, measure the BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).
d. Histological Analysis:
-
Euthanize the rats and collect the femurs.
-
Fix the femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.
-
Prepare bone sections and perform Hematoxylin and Eosin (H&E) and TRAP staining to visualize bone morphology and osteoclast numbers.
Visualizations
Signaling Pathways Modulated by Isoorientin
Caption: Isoorientin inhibits RANKL-induced osteoclastogenesis by suppressing the PI3K/AKT and MAPK signaling pathways.
Experimental Workflow for In Vitro Osteoclastogenesis Assay
Caption: Workflow for assessing the inhibitory effect of Isoorientin on osteoclast differentiation in vitro.
Mechanism of Action
Isoorientin exerts its therapeutic effects through the modulation of multiple signaling pathways. In the context of osteoporosis, Isoorientin has been shown to inhibit RANKL-induced osteoclastogenesis.[2] This is achieved by downregulating the expression of key transcription factors necessary for osteoclast differentiation. Mechanistically, Isoorientin suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathways.[2] Furthermore, its anti-inflammatory properties are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and osteoclast formation.[4][5] The antioxidant properties of Isoorientin also contribute to its protective effects by scavenging reactive oxygen species (ROS), which are known to promote osteoclast activity.[2]
References
- 1. Isoorientin: A dietary flavone with the potential to ameliorate diverse metabolic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potential of isoorientin in the treatment of osteoporosis: a study using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight into Anti-Inflammatory Activities and Inflammation Related Diseases of Anthocyanins: A Review of Both In Vivo and In Vitro Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inflammation by Anthocyanins as the Novel Therapeutic Potential for Chronic Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Isoanthricin: Insufficient Data for Comprehensive Application Notes
Following a thorough review of scientific literature and available databases, it has been determined that there is a significant lack of specific and detailed information on the compound "Isoanthricin" regarding its use in combination with other chemotherapy drugs. The available data is sparse and, in some instances, conflicting regarding its chemical identity. One source identifies this compound as the racemate of Deoxypodophyllotoxin, a compound known for its antitumor and anti-inflammatory properties. Another source lists a different chemical identifier (CAS 17301-70-5) and classifies it as a lignan.
Crucially, there are no published studies, clinical trials, or detailed experimental protocols that investigate the synergistic or additive effects of this compound with other chemotherapeutic agents. This absence of data makes it impossible to construct the detailed Application Notes and Protocols as requested, which would require quantitative data, established experimental methodologies, and known signaling pathways.
Proposed Alternative: Xanthone Derivatives in Combination Chemotherapy
As an alternative, we propose to develop the requested detailed Application Notes and Protocols for a well-researched class of natural compounds with established anticancer activity: Xanthone Derivatives . Xanthones are a class of heterocyclic compounds found in various plants and are known to exhibit a wide range of biological activities, including potent anticancer effects.
Several xanthone derivatives have been investigated for their potential in combination with conventional chemotherapy, with studies demonstrating synergistic effects and the ability to overcome drug resistance. For instance, derivatives such as α-Mangostin have shown pronounced cytotoxic effects on cancer cell lines.
Proceeding with a representative xanthone derivative would allow for the creation of a comprehensive and data-supported document that fulfills all the core requirements of the original request, including:
-
Data Presentation: Summarizing quantitative data from preclinical studies in structured tables.
-
Experimental Protocols: Providing detailed methodologies for assessing synergy, cytotoxicity, and mechanism of action.
-
Visualization: Creating diagrams for relevant signaling pathways and experimental workflows using the DOT language.
We recommend this alternative approach to provide a valuable and scientifically grounded resource for researchers, scientists, and drug development professionals in the field of combination cancer therapy.
Troubleshooting & Optimization
Technical Support Center: Isoanthricin Solubility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who may encounter issues with dissolving Isoanthricin in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is the racemate of Deoxypodophyllotoxin and is recognized as a potent antitumor and anti-inflammatory agent.[1][2] Its molecular formula is C22H22O7 and it has a molecular weight of 398.41.[1] The material is typically supplied as a solid powder.[3]
Q2: I'm having trouble dissolving my vial of this compound in DMSO. What could be the cause?
Several factors can contribute to difficulties in dissolving compounds like this compound in DMSO:
-
Compound Crystallinity: The crystalline form of a compound significantly impacts its solubility. Amorphous forms are generally more soluble in DMSO than their more thermodynamically stable crystalline counterparts.[4][5] If a compound crystallizes out of a DMSO solution, it will be difficult to redissolve.[4][5]
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[6] The presence of even small amounts of water can significantly reduce the solubility of certain compounds.[6] It is recommended to use a fresh, unopened bottle of anhydrous or high-purity DMSO.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at room temperature may not be sufficient.
-
Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in DMSO.
-
Time and Agitation: The dissolution process can take time and may require mechanical assistance to ensure the compound is fully dispersed and solvated.[7][8]
Q3: How should I properly store this compound, both as a powder and in a DMSO solution?
Proper storage is crucial to maintain the stability and solubility of this compound.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 2 years).[1]
-
In DMSO: For stock solutions, it is recommended to store them at -80°C for up to 6 months.[1] For short-term storage, 4°C is viable for up to 2 weeks.[1] It is important to avoid repeated freeze-thaw cycles, as this can increase the likelihood of the compound crystallizing out of solution.[4][5]
Q4: What practical steps can I take to help dissolve my this compound?
If you are observing undissolved particles, consider the following methods:
-
Warming: Gently warm the solution to 37-50°C. This can increase the kinetic energy and help break down the crystal lattice of the compound. Always check the compound's thermal stability before heating.
-
Vortexing/Agitation: Vigorously vortex or stir the solution to provide mechanical energy for dissolution.[8]
-
Sonication: Use an ultrasound bath to break up any aggregates or crystals.[6] This method uses cavitation to create localized high-pressure and high-temperature gradients, which can aid in dissolving stubborn compounds.
Q5: Are there any alternative solvents I can try if this compound will not dissolve in DMSO?
While DMSO is a common solvent due to its ability to dissolve a wide range of compounds, other options can be explored if solubility issues persist.[9] Depending on the experimental requirements, solvents such as Dimethylformamide (DMF) or ethanol might be viable alternatives.[6][10] It is crucial to verify the compatibility of any alternative solvent with your specific assay or cell culture system. For some applications, co-solvents can be used to improve solubility when diluting a DMSO stock into an aqueous medium.[11]
Troubleshooting Guide for this compound Dissolution
| Problem | Potential Cause | Recommended Action |
| Visible solid particles after adding DMSO and vortexing. | Insufficient solvation energy at room temperature. | Gently warm the vial in a water bath (37-50°C) for 5-10 minutes. Vortex intermittently. |
| Compound precipitates after initial dissolution. | Solution may be supersaturated or contaminated with water. | Use a fresh, anhydrous grade of DMSO.[6] Ensure the desired concentration is not above the known solubility limit. |
| A thin film or crystals are observed after storage. | Compound has crystallized out of solution, possibly due to freeze-thaw cycles or water absorption.[4][5] | Try to redissolve using sonication for 10-15 minutes. If this fails, a fresh stock solution should be prepared. |
| Solution is cloudy or hazy. | Presence of insoluble impurities or formation of a fine suspension. | Centrifuge the vial to pellet any insoluble material and carefully transfer the supernatant to a new tube. Consider filtering the solution if appropriate for your experiment. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 398.41 g/mol | [1] |
| Molecular Formula | C22H22O7 | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C | [1] |
| Storage (in DMSO) | 6 months at -80°C | [1] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your target concentration.
-
Initial Mixing: Cap the vial tightly and vortex for 1-2 minutes at room temperature.
-
Visual Inspection: Check the solution against a light source for any visible, undissolved particles.
-
Troubleshooting Steps (if needed):
-
Heating: Place the vial in a water bath set to 40°C for 10 minutes. Vortex again for 1 minute.
-
Sonication: If particles persist, place the vial in a sonicator bath for 15 minutes. Check for dissolution.
-
-
Final Check & Storage: Once the solution is clear, it is ready for use or for preparing further dilutions. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[1]
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified pathway for Deoxypodophyllotoxin, related to this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 69222-20-4|DC Chemicals [dcchemicals.com]
- 3. This compound|69222-20-4|MSDS [dcchemicals.com]
- 4. ziath.com [ziath.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 8. lifetein.com [lifetein.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Isoanthricin Concentration for Cell Culture
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Isoanthricin in cell culture experiments. This compound, the racemic mixture of Deoxypodophyllotoxin (DPT), is a potent antitumor and anti-inflammatory agent. The information presented here is based on the known biological activities of Deoxypodophyllotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic form of Deoxypodophyllotoxin (DPT), a naturally occurring lignan with potent anti-proliferative properties. Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, this compound disrupts the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2][4][5]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: Based on published data for Deoxypodophyllotoxin, a broad starting concentration range of 1 nM to 100 µM is recommended for initial dose-response experiments. However, numerous studies have shown potent cytotoxic effects in the nanomolar to low micromolar range for various cancer cell lines.[6][7][8] It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What solvent should I use to prepare this compound stock solutions and what is the maximum recommended final concentration in cell culture media?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the biological question being addressed. A time-course experiment is recommended. Common incubation times for assessing cytotoxicity are 24, 48, and 72 hours.[6] Some effects, such as cell cycle arrest, may be observable at earlier time points.
Q5: What are the known signaling pathways affected by this compound (Deoxypodophyllotoxin)?
A5: Deoxypodophyllotoxin has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis, including:
-
PI3K/Akt/mTOR Pathway: DPT has been shown to suppress this pro-survival pathway, contributing to its apoptotic effects.[9][10]
-
EGFR and MET Signaling: In certain cancer models, DPT can inhibit the phosphorylation of EGFR and MET, receptor tyrosine kinases that drive cell proliferation.[6]
-
p38 MAPK Pathway: DPT can activate the p38 MAPK signaling pathway, which is involved in stress responses and can lead to apoptosis.[10]
-
HIF-1α-mediated Glycolysis: DPT has been found to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis in cancer cells.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | Concentration too low: The effective concentration can vary significantly between cell lines. | Perform a dose-response experiment with a wider and higher range of this compound concentrations (e.g., up to 100 µM). |
| Incubation time too short: The compound may require more time to exert its effects. | Conduct a time-course experiment, extending the incubation period (e.g., 48h, 72h, or longer). | |
| Compound instability: this compound may degrade in the culture medium over time. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the exposure of the stock solution to light. | |
| Cell line resistance: The target cell line may be inherently resistant to tubulin inhibitors. | Consider using a different cell line or a positive control compound known to be effective in your chosen cells. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting. Consider avoiding the outer wells of the plate which are prone to evaporation ("edge effect"). |
| Pipetting errors: Inaccurate pipetting of the compound or reagents. | Calibrate your pipettes regularly. Use fresh tips for each dilution and treatment. | |
| Compound precipitation: High concentrations of this compound may precipitate in aqueous media. | Visually inspect the diluted solutions for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower top concentration. | |
| Vehicle (DMSO) control shows significant cytotoxicity. | DMSO concentration too high: DMSO is toxic to cells at higher concentrations. | Ensure the final DMSO concentration in all wells is below 0.5%, and ideally at or below 0.1%. |
| Cell line sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others. | Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. | |
| Unexpected morphological changes in cells. | Off-target effects: At high concentrations, compounds can have non-specific effects. | Correlate morphological changes with viability data. Lower the concentration to a range that induces the desired specific effect (e.g., apoptosis) without causing widespread, non-specific cell death. |
| Contamination: Bacterial or fungal contamination can alter cell morphology and viability. | Regularly check your cell cultures for signs of contamination. Use aseptic techniques. |
Data Presentation
Table 1: Reported IC50 Values of Deoxypodophyllotoxin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HCC827GR | Non-Small Cell Lung Cancer | ~4 | 48 | MTT |
| QBC939 | Cholangiocarcinoma | Not specified, dose-dependent inhibition | 24, 48, 72 | MTT |
| RBE | Cholangiocarcinoma | Not specified, dose-dependent inhibition | 24, 48, 72 | MTT |
| HeLa | Cervical Carcinoma | Not specified, dose-dependent inhibition | Not specified | Not specified |
| SGC-7901 | Gastric Cancer | ~25-50 | 24, 48 | CCK-8 |
| HT29 | Colorectal Cancer | 56.1 | Not specified | Not specified |
| DLD1 | Colorectal Cancer | Not specified, potent cytotoxicity | Not specified | Not specified |
| Caco2 | Colorectal Cancer | Not specified, potent cytotoxicity | Not specified | Not specified |
| U2OS | Osteosarcoma | Not specified, induces apoptosis | Not specified | Not specified |
| Oral Squamous Carcinoma Cells | Oral Squamous Cell Carcinoma | Not specified, dose-dependent inhibition | 24, 48 | MTT |
Note: This table provides a summary of reported values. The exact IC50 can vary based on experimental conditions and the specific assay used. It is essential to determine the IC50 for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile cell culture grade DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of IC50 using MTT Assay
-
Materials: 96-well cell culture plates, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, multichannel pipette, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is a 10-point, 2-fold serial dilution starting from 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control wells (medium with DMSO only) and untreated control wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxypodophyllotoxin Inhibits Non-Small Cell Lung Cancer Cell Growth by Reducing HIF-1α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Isoanthricin experimental variability and reproducibility
Technical Support Center: Isopanduratin A
Welcome to the Technical Support Center for Isopanduratin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with Isopanduratin A.
Frequently Asked Questions (FAQs)
Q1: What is Isopanduratin A and what is its primary mechanism of action?
A1: Isopanduratin A is a flavonoid compound isolated from the roots of Boesenbergia rotunda (fingerroot). Its primary mechanism of action involves the inhibition of the Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor kappa B (NF-κB) signaling pathway.[1] It achieves this by promoting the ectodomain shedding of TNF Receptor 1 (TNF-R1) in an Extracellular signal-regulated kinase (ERK)-dependent manner.[1]
Q2: We are observing significant batch-to-batch variability in the potency of Isopanduratin A in our cell-based assays. What could be the cause?
A2: Batch-to-batch variability is a common issue with natural product-derived compounds. Potential causes include:
-
Purity of the Compound: Ensure the purity of each batch of Isopanduratin A is consistently high (e.g., >98%) and verified by analytical methods such as NMR or HPLC.
-
Solvent and Storage: Isopanduratin A is typically dissolved in DMSO. Ensure the DMSO is of high purity and anhydrous. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Compound Stability: Assess the stability of Isopanduratin A in your specific cell culture medium over the time course of your experiment.
Q3: Our results for Isopanduratin A's effect on cell viability are not consistent across experiments. How can we improve reproducibility?
A3: Inconsistent cell viability results can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown. Key areas to focus on include cell passage number, seeding density, and ensuring a consistent treatment duration. Minor variations in these parameters can lead to significant differences in results.
Q4: We are struggling to consistently show the downstream effects of Isopanduratin A on NF-κB signaling via Western blot. Any suggestions?
A4: Reproducibility in Western blotting for signaling pathways requires meticulous attention to detail. Ensure that your cell lysates are prepared quickly on ice to preserve phosphorylation states of proteins like ERK and IκBα. Use fresh lysis buffer with phosphatase and protease inhibitors. For consistent results, it is crucial to load equal amounts of protein for each sample. Refer to the detailed Western Blot protocol for specific guidance.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide addresses common issues encountered during cell viability assays (e.g., MTT, MTS, CellTiter-Glo) with Isopanduratin A treatment.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Use a calibrated multichannel pipette, ensure cells are in a single-cell suspension before plating, and allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| IC50 values differ significantly between experiments | Variation in cell passage number | Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change with prolonged culture. |
| Inconsistent treatment duration | Use a precise timer for the addition of Isopanduratin A and for the endpoint of the assay. | |
| Unexpectedly low or high cell viability | Interference of Isopanduratin A with assay reagents | Run a cell-free control with Isopanduratin A and the assay reagent to check for direct chemical reactions that may alter the readout. |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination, which can alter cellular metabolism and response to treatment. |
Guide 2: Poor Reproducibility in Western Blotting for Signaling Pathway Analysis
This guide provides troubleshooting for detecting changes in protein phosphorylation and abundance in the TNF-α/NF-κB pathway following Isopanduratin A treatment.
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-ERK) | Inefficient cell lysis and protein extraction | Lyse cells directly on ice with ice-cold RIPA buffer containing freshly added phosphatase and protease inhibitors. |
| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal primary antibody concentration for your specific experimental conditions. | |
| Inconsistent band intensities for loading controls (e.g., β-actin, GAPDH) | Unequal protein loading | Perform a meticulous protein quantification assay (e.g., BCA) before loading samples. Load a consistent amount of total protein for each lane. |
| Errors in protein transfer | Ensure the transfer "sandwich" is assembled correctly without air bubbles. Use an appropriate membrane type (PVDF is often recommended for phosphorylated proteins). | |
| High background on the membrane | Insufficient blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody and/or shorten the incubation time. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Isopanduratin A in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Isopanduratin A. Include a vehicle control (medium with the same concentration of DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-ERK and IκBα Degradation
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Isopanduratin A for the desired time, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce signaling.
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.[2]
-
Aspirate the PBS, then add ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors.[2]
-
Scrape adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2]
-
Agitate for 30 minutes at 4°C.[2]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[2]
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[2]
-
Load samples onto an SDS-PAGE gel and run at 100-150 V until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply a chemiluminescent substrate and capture the signal using a digital imager.[3]
Visualizations
Caption: Isopanduratin A signaling pathway.
Caption: Troubleshooting workflow for experimental variability.
References
Technical Support Center: Isoanthricin-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Isoanthricin, a novel natural product with cytotoxic properties. The following information is designed to help you navigate common experimental challenges and interpret your results effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly different from the expected value or varies between experiments. What could be the cause?
A1: Discrepancies in IC50 values are a common issue in cytotoxicity assays.[1][2] Several factors can contribute to this variability:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic compounds.[1][3] Ensure you are using the cell line specified in the protocol.
-
Cell Density: The number of cells seeded per well can significantly impact the calculated IC50. High cell density can lead to an underestimation of cytotoxicity.[4] It is crucial to determine the optimal cell seeding density for your specific cell line and assay duration.
-
Compound Stability and Storage: Ensure that your stock solution of this compound is properly stored and has not undergone degradation. Repeated freeze-thaw cycles should be avoided.
-
Assay-Specific Variability: The type of cytotoxicity assay used (e.g., MTT, LDH, WST-1) can yield different IC50 values. Be consistent with the assay method for comparable results.
-
Endpoint Measurement Time: The IC50 value is dependent on the incubation time with the compound.[2] Ensure you are measuring at the recommended time point.
Troubleshooting Steps:
-
Verify the cell line identity and check for contamination (e.g., mycoplasma).
-
Perform a cell titration experiment to determine the optimal seeding density.
-
Prepare fresh dilutions of this compound from a new stock for each experiment.
-
Include positive and negative controls in every assay plate to monitor for consistency.[5]
Q2: I am not observing the expected apoptotic effects of this compound in my cells. What should I check?
A2: A lack of apoptotic response could be due to several experimental factors:
-
Sub-optimal Concentration: Ensure you are using a concentration of this compound at or above the IC50 value for your specific cell line to induce apoptosis.
-
Incorrect Time Point: The peak of apoptosis can be time-dependent. You may need to perform a time-course experiment to identify the optimal time point for observing apoptosis.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the apoptotic mechanism induced by this compound.
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis in your experiment. Consider using a combination of assays (e.g., Annexin V staining and caspase activity assay) for confirmation.
Troubleshooting Steps:
-
Confirm the IC50 value for your cell line and use a range of concentrations around this value.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to assess apoptosis at different time points.
-
Consider using a different, more sensitive cell line as a positive control.
-
Ensure your apoptosis detection reagents are not expired and are working correctly by using a known apoptosis inducer (e.g., staurosporine) as a positive control.
Q3: My cytotoxicity assay results show high well-to-well variability. How can I improve the reproducibility of my assay?
A3: High variability can obscure the true effect of your compound.[4] Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant errors. Use calibrated pipettes and be mindful of your technique.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[6] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings.[4] Be careful during reagent addition to avoid bubble formation.
Troubleshooting Steps:
-
Gently mix the cell suspension between pipetting to ensure a uniform cell number in each well.
-
Use a multi-channel pipette for adding reagents to reduce variability between wells.
-
Use the inner wells of the plate for your experimental samples and surround them with wells containing sterile liquid.[6]
-
Visually inspect the plate for bubbles before reading and gently puncture them with a sterile pipette tip if necessary.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for this compound in various cancer cell lines. Note: This data is illustrative and may not reflect actual experimental results.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Adenocarcinoma | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 20.8 |
Table 2: Apoptosis Assay Results in A549 Cells Treated with this compound (15 µM) for 24h
| Assay | Parameter Measured | Control (Untreated) | This compound-treated |
| Annexin V/PI Staining | % Apoptotic Cells | < 5% | 35-45% |
| Caspase-3/7 Activity | Relative Fluorescence Units | 100 | 450-550 |
| Mitochondrial Membrane Potential | JC-1 Red/Green Ratio | 1.0 | 0.3-0.4 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Collect both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for troubleshooting inconsistent cytotoxicity data.
Caption: Logical flowchart for interpreting this compound-induced cytotoxicity data.
References
- 1. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Isoanthricin Stability in Aqueous Solution
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My isoanthricin solution is changing color. What is happening?
A1: Color changes in solutions of pH-sensitive compounds like this compound are often indicative of a change in the molecular structure due to pH fluctuations.[1][2] The color of anthocyanins, for example, is highly dependent on the pH of the solution. It is also possible that the color change is a result of degradation.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your aqueous solution. The stability and color of many phytoconstituents are pH-dependent.[1][2]
-
Buffer the Solution: If the pH is outside the optimal range for this compound, consider using a buffered solution to maintain a stable pH.
-
Analyze for Degradants: Use analytical techniques such as UV-Visible spectroscopy or HPLC to check for the appearance of degradation products.[3] A shift in the maximum absorbance wavelength can indicate a structural change.
-
Q2: I am observing a loss of this compound concentration over time in my aqueous solution. What are the likely causes?
A2: The loss of concentration, or degradation, of this compound in an aqueous solution can be attributed to several factors, including temperature, light exposure, oxygen, and pH.[1][2]
-
Troubleshooting Steps:
-
Control Temperature: Store your this compound solutions at a low temperature (e.g., 4°C) and protect them from elevated temperatures during experiments, as heat can accelerate degradation.[2]
-
Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Deoxygenate Solutions: The presence of oxygen can lead to oxidative degradation.[2] For sensitive experiments, consider deoxygenating your solvent by sparging with an inert gas like nitrogen or argon.
-
Optimize pH: As mentioned, pH plays a critical role in stability. Determine the optimal pH for this compound stability through experimentation. For many similar compounds, acidic conditions (e.g., pH 3-5) enhance stability.
-
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can indicate poor solubility or degradation of this compound, leading to the formation of insoluble products.
-
Troubleshooting Steps:
-
Assess Solubility: Review the solubility of this compound in your chosen aqueous system. It may be necessary to add a co-solvent or adjust the pH to improve solubility.
-
Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use in sensitive applications. However, this does not address the root cause of the precipitation.
-
Analyze the Precipitate: If possible, collect and analyze the precipitate to determine if it is undissolved this compound or a degradation product.
-
Quantitative Data Summary
The stability of phytoconstituents like anthocyanins is significantly influenced by environmental factors. The following table summarizes the expected impact of these factors on the stability of a compound like this compound in an aqueous solution.
| Factor | Condition | Expected Impact on Stability | Typical Degradation Rate (Example) |
| pH | Acidic (e.g., pH 3.0) | Higher Stability | Low |
| Neutral (e.g., pH 7.0) | Lower Stability | Moderate to High | |
| Alkaline (e.g., pH > 8.0) | Very Low Stability | High | |
| Temperature | Refrigerated (4°C) | Higher Stability | Low |
| Room Temperature (25°C) | Moderate Stability | Moderate | |
| Elevated (e.g., 50°C) | Low Stability | High | |
| Light | Dark Storage | Higher Stability | Low |
| Exposure to UV/Visible Light | Lower Stability | Moderate to High | |
| Oxygen | Deoxygenated Solution | Higher Stability | Low |
| Air-Saturated Solution | Lower Stability | Moderate |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution
This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound standard
-
High-purity water (HPLC grade)
-
Buffers of various pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Amber HPLC vials
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a concentrated stock solution.
-
From the stock solution, prepare working solutions of this compound at a known concentration in the desired aqueous buffers.
3. Stability Study Design:
-
Aliquots of the this compound working solutions are placed in amber HPLC vials.
-
Samples are stored under different conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
Samples are collected at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
-
At each time point, inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or PDA detector.
-
Develop a suitable gradient elution method to separate this compound from its potential degradation products.
-
Monitor the peak area of this compound at its maximum absorbance wavelength.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
References
Technical Support Center: Enhancing In Vivo Efficacy of Isoanthricin
Frequently Asked Questions (FAQs)
Q1: My in vivo studies with Isoanthricin show poor efficacy compared to promising in vitro data. What are the potential reasons for this discrepancy?
A1: The transition from in vitro to in vivo efficacy is a common hurdle in drug development. Several factors could contribute to this discrepancy:
-
Poor Bioavailability: this compound may have low oral absorption or undergo significant first-pass metabolism in the liver.[1][2]
-
Rapid Clearance: The compound might be quickly eliminated from the body, preventing it from reaching therapeutic concentrations at the target site.[1]
-
Limited Tissue Distribution: this compound may not effectively penetrate the target tissue or tumor.[3]
-
Drug Resistance Mechanisms: Tumors can develop resistance to therapeutic agents through various mechanisms not present in in vitro cell cultures.[4][5]
-
Toxicity: The maximum tolerated dose (MTD) in an animal model may be too low to achieve a therapeutic effect.
Q2: How can I improve the bioavailability and pharmacokinetic profile of this compound?
A2: Several formulation and drug delivery strategies can be employed:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, improve solubility, and enhance circulation time.[4][5]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its absorption and metabolic stability. The prodrug is then converted to the active form at the target site.
-
Use of Excipients: Co-administration with excipients that inhibit metabolic enzymes (e.g., cytochrome P450 inhibitors) or enhance absorption can increase bioavailability.
-
Alternative Routes of Administration: If oral bioavailability is low, consider alternative routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.[3]
Q3: Are there strategies to enhance the delivery of this compound specifically to the tumor site?
A3: Yes, targeted drug delivery can significantly improve efficacy and reduce off-target toxicity.[4][6]
-
Passive Targeting (EPR Effect): Nanoparticle formulations can take advantage of the enhanced permeability and retention (EPR) effect in tumors, leading to preferential accumulation.
-
Active Targeting: Conjugating this compound or its carrier to ligands that bind to receptors overexpressed on cancer cells (e.g., antibodies, peptides, folic acid) can facilitate targeted delivery.[7]
-
Stimuli-Responsive Systems: Design drug delivery systems that release this compound in response to specific stimuli within the tumor microenvironment, such as low pH or specific enzymes.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| High variability in tumor response among animals in the same treatment group. | Inconsistent drug formulation; variability in tumor implantation or animal health. | Ensure consistent formulation preparation and administration. Standardize tumor implantation procedures. Monitor animal health closely. |
| Significant weight loss or other signs of toxicity at presumed therapeutic doses. | The compound may have a narrow therapeutic window. | Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Consider a less frequent dosing schedule. |
| Initial tumor regression followed by rapid regrowth. | Development of acquired drug resistance. | Analyze resistant tumors for changes in target expression or activation of bypass signaling pathways. Consider combination therapy. |
| Lack of correlation between plasma concentration of this compound and anti-tumor effect. | The drug may not be reaching the target tissue; the active metabolite is not being measured. | Perform tissue distribution studies to quantify drug levels in the tumor. Identify and measure potential active metabolites. |
Experimental Protocols
Protocol 1: Evaluation of this compound Pharmacokinetics in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage, IV injection). Include multiple dose groups.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 2: Assessment of Tumor Growth Inhibition in a Xenograft Model
-
Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunodeficient mouse model (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Treatment Groups: Randomize mice into vehicle control and this compound treatment groups.
-
Drug Administration: Administer this compound according to the predetermined dose and schedule.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate the percentage of tumor growth inhibition.
Visualizations
Signaling Pathway: Hypothetical Mechanism of Action for an Anthracycline-like Compound
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Logical Relationship: Strategies to Improve In Vivo Efficacy
Caption: Strategies to enhance the in vivo efficacy of therapeutic agents.
References
- 1. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacokinetics and distribution of isotetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer-Targeted Controlled Delivery of Chemotherapeutic Anthracycline Derivatives Using Apoferritin Nanocage Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted polymeric nanoparticle for anthracycline delivery in hypoxia-induced drug resistance in metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Delivery [sigmaaldrich.com]
- 7. pH-Responsive Drug Delivery Nanoplatforms as Smart Carriers of Unsymmetrical Bisacridines for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Isoanthricin precipitation in media
Technical Support Center: Isoanthricin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of this compound in your experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is highly recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.
Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A2: We recommend preparing a stock solution of no more than 10 mM in anhydrous DMSO. Concentrating the stock solution beyond this point may lead to instability and precipitation, even at low temperatures.
Q3: Can I store my this compound stock solution at room temperature?
A3: No, this compound stock solutions in DMSO are not stable at room temperature for extended periods. For long-term storage, aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Why is my this compound precipitating when I add it to my cell culture media?
A4: this compound has low aqueous solubility. Precipitation in cell culture media can be caused by several factors, including a high final concentration of this compound, a high percentage of DMSO in the final working solution, the pH of the media, and interactions with media components like serum proteins.
Q5: What is the maximum final concentration of this compound I can use in my cell culture media?
A5: The maximum recommended final concentration is highly dependent on the specific cell culture media and serum percentage. As a general guideline, it is advisable to keep the final concentration of this compound below 10 µM. A pilot experiment is recommended to determine the optimal concentration for your specific conditions.
Troubleshooting Guide: Preventing this compound Precipitation
Issue 1: Precipitation observed immediately after adding this compound stock to media.
-
Cause A: Final concentration of this compound is too high.
-
Solution: Lower the final working concentration of this compound. Perform a dose-response curve to determine the lowest effective concentration.
-
-
Cause B: High percentage of DMSO in the final working solution.
-
Solution: Ensure the final concentration of DMSO in your media does not exceed 0.1%. If your desired this compound concentration requires a higher DMSO percentage, consider preparing a lower concentration stock solution.
-
-
Cause C: Rapid addition of stock solution to the media.
-
Solution: Add the this compound stock solution to your media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Issue 2: Precipitation observed after a few hours of incubation.
-
Cause A: Media pH is not optimal.
-
Solution: this compound solubility is pH-dependent. Ensure your cell culture media is properly buffered and the pH is maintained within the optimal range for your cells (typically pH 7.2-7.4).
-
-
Cause B: Interaction with serum proteins.
-
Solution: If using a high percentage of serum, consider reducing the serum concentration if your experimental design allows. Alternatively, pre-incubate the media with the required amount of this compound for 30 minutes and centrifuge to remove any precipitate before adding to the cells.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 10 mM |
| Ethanol | ~1 mM |
| PBS (pH 7.4) | < 1 µM |
| Water | < 0.1 µM |
Table 2: Recommended Maximum Final Concentrations in Cell Culture Media
| Media Type | Serum Percentage | Max. Recommended Concentration |
| DMEM | 10% FBS | 10 µM |
| RPMI-1640 | 10% FBS | 8 µM |
| Serum-Free Media | N/A | 1 µM |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Warm the this compound vial: Allow the vial of powdered this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.
-
Add anhydrous DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolve the compound: Gently vortex the vial for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Final Working Solution in Cell Culture Media
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the media: Warm the required volume of cell culture media to 37°C in a water bath.
-
Dilute the stock solution: While gently vortexing the pre-warmed media, add the required volume of the 10 mM this compound stock solution dropwise to achieve the desired final concentration.
-
Final mixing: Gently mix the final working solution by inverting the tube a few times. Do not vortex vigorously as this may cause foaming of the media.
-
Use immediately: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting Raf kinase.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Key factors leading to this compound precipitation in media.
Isoanthricin Off-Target Effects: A Technical Support Resource
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Isoanthricin, also known as (Rac)-Deoxypodophyllotoxin. This document offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experimentation.
Introduction to this compound and its On-Target Mechanism
This compound is the racemic mixture of Deoxypodophyllotoxin (DPT), a potent lignan with demonstrated antitumor and anti-inflammatory properties. The primary on-target mechanism of DPT is the destabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This activity makes it a compound of interest for cancer research. However, like many therapeutic candidates, this compound exhibits off-target effects that can influence experimental outcomes and present challenges in data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound (Deoxypodophyllotoxin)?
A1: Beyond its primary activity as a microtubule destabilizer, Deoxypodophyllotoxin (DPT) has been shown to directly interact with and inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (MET). Additionally, DPT modulates key cellular signaling pathways, including the PI3K/Akt/mTOR and p38 MAPK pathways, and has been found to inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α).
Q2: My cells are showing a phenotype inconsistent with microtubule disruption. What could be the cause?
A2: If you observe cellular effects that cannot be solely attributed to microtubule destabilization, it is crucial to consider the known off-target activities of DPT. For instance, inhibition of EGFR and MET can lead to the downregulation of their downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration. Unexpected changes in these processes may be a direct result of these off-target kinase inhibitions.
Q3: I am observing unexpected levels of apoptosis in my experiments. How can I troubleshoot this?
A3: DPT-induced apoptosis can be multifactorial. In addition to the mitotic catastrophe triggered by microtubule disruption, the inhibition of pro-survival signaling pathways like PI3K/Akt can significantly contribute to apoptosis. To dissect the underlying mechanism, it is recommended to perform western blot analysis to assess the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K) and the MAPK pathway (e.g., ERK). Furthermore, consider evaluating the expression of apoptosis-related proteins such as Bcl-2 and Bax.
Q4: Are there any known toxicities associated with Deoxypodophyllotoxin that are not related to its primary anticancer mechanism?
A4: While specific toxicology studies on DPT are limited, related compounds like podophyllotoxin are known to have side effects such as gastrointestinal toxicity. In experimental settings, unexpected cytotoxicity could be linked to the inhibition of critical survival pathways in certain cell types that are highly dependent on EGFR or MET signaling.
Quantitative Data on Off-Target Interactions
The following table summarizes the available quantitative data on the off-target interactions of Deoxypodophyllotoxin (DPT). Researchers should note that specific IC50 values for DPT against many of its off-targets are not yet widely published; however, effective inhibitory concentrations have been reported.
| Off-Target | Assay Type | Cell Line/System | Effective Concentration | IC50 Value | Reference |
| EGFR | Kinase Assay | In vitro | 4, 6, 8 nM | Not Reported | |
| MET | Kinase Assay | In vitro | 4, 6, 8 nM | Not Reported | |
| PI3K/Akt Pathway | Western Blot | Glioblastoma cells | Not Reported | Not Applicable | |
| p38 MAPK Pathway | Western Blot | Oral Squamous Carcinoma | Not Reported | Not Applicable | |
| HIF-1α | Reporter Assay | NSCLC cells | Not Reported | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's off-target effects. Below are protocols for key experiments.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from studies demonstrating DPT's inhibition of EGFR and MET.
Objective: To quantify the kinase activity of EGFR and MET in the presence of Deoxypodophyllotoxin.
Materials:
-
Recombinant human EGFR and MET kinases
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Deoxypodophyllotoxin (DPT)
-
ATP
-
Kinase-specific substrate
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the respective kinase (e.g., 1.8 ng/µL EGFR or 7 ng/µL MET), kinase buffer, and the specific substrate.
-
Add varying concentrations of DPT to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., gefitinib for EGFR, crizotinib for MET).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each DPT concentration relative to the vehicle control and determine the IC50 value if possible.
Western Blot Analysis for PI3K/Akt and MAPK Signaling Pathways
Objective: To assess the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways following treatment with Deoxypodophyllotoxin.
Materials:
-
Cell line of interest
-
Deoxypodophyllotoxin (DPT)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of DPT for the desired time period. Include a vehicle control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
HIF-1α Activity Assay (Dual-Luciferase Reporter Assay)
Objective: To measure the transcriptional activity of HIF-1α in cells treated with Deoxypodophyllotoxin.
Materials:
-
Cell line of interest
-
HIF-1α reporter plasmid (containing a hypoxia response element driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Deoxypodophyllotoxin (DPT)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect cells with the HIF-1α reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with DPT under normoxic or hypoxic conditions.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in DPT-treated cells to that in control cells to determine the effect on HIF-1α transcriptional activity.
Visualizing Off-Target Effects and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the known off-target signaling pathways of this compound and a general workflow for investigating these effects.
Caption: Off-target signaling pathways of this compound.
Caption: Workflow for investigating off-target effects.
Technical Support Center: Overcoming Resistance to Targeted Cancer Therapies
Troubleshooting Guides
This section provides answers to specific issues that researchers may encounter during their experiments with targeted therapies.
| Question/Issue | Possible Cause | Suggested Troubleshooting Steps |
| My cancer cell line, initially sensitive to my compound, is now showing reduced responsiveness (increased IC50). | 1. Development of on-target resistance: Mutations in the drug's target protein may prevent the compound from binding effectively. 2. Activation of bypass signaling pathways: Cancer cells may activate alternative pathways to circumvent the effects of the drug.[1] 3. Increased drug efflux: The cancer cells may be pumping the drug out at a higher rate. 4. Altered tumor microenvironment: Changes in the surrounding tumor environment can contribute to resistance.[1] | 1. Sequence the target gene: Perform Sanger or next-generation sequencing to check for mutations in the drug's target. 2. Perform phospho-proteomic analysis: Use techniques like mass spectrometry or antibody arrays to identify upregulated signaling pathways. 3. Use efflux pump inhibitors: Co-treat cells with your compound and known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if sensitivity is restored. 4. Co-culture experiments: Grow cancer cells with other cell types found in the tumor microenvironment (e.g., fibroblasts, immune cells) to assess their impact on drug sensitivity. |
| I am not observing the expected downstream effects of my compound on the target pathway. | 1. Ineffective drug concentration: The concentration of the compound reaching the target may be insufficient. 2. Cell line-specific differences: The signaling pathway in your chosen cell line might have inherent variations. 3. Experimental variability: Inconsistent experimental conditions can lead to unreliable results. | 1. Perform a dose-response curve: Determine the optimal concentration of your compound for inhibiting the target. 2. Validate your cell line: Confirm the expression and activity of your target protein in the cell line using techniques like Western blotting or qPCR. 3. Standardize protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across experiments. |
| My in vivo tumor models are not responding to the compound, despite promising in vitro results. | 1. Poor bioavailability: The compound may not be reaching the tumor in sufficient concentrations. 2. Rapid metabolism: The compound may be quickly broken down in the body. 3. Tumor heterogeneity: The in vivo tumor may contain a mixed population of sensitive and resistant cells. | 1. Pharmacokinetic studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) of your compound. 2. Formulation optimization: Explore different delivery methods or formulations to improve bioavailability. 3. Tumor profiling: Analyze biopsies from treated and untreated tumors to assess target engagement and identify resistant clones. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about drug resistance in cancer cells.
Q1: What are the main mechanisms of acquired resistance to targeted cancer therapies?
A1: Acquired resistance to targeted therapies is a major challenge in cancer treatment.[1] The primary mechanisms include:
-
On-target alterations: Genetic mutations in the target protein that reduce drug binding affinity. A classic example is the T790M mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.[1]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to bypass the inhibited pathway, thereby maintaining their growth and survival.[1]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can lead to a more resistant cell state.[2]
Q2: How can combination therapies help overcome resistance?
A2: Combining different cancer treatments can be a more effective strategy than monotherapy.[3][4] The rationale behind combination therapies includes:
-
Targeting multiple pathways: Simultaneously inhibiting the primary target and a key resistance pathway can prevent or delay the emergence of resistant clones.[5]
-
Synergistic effects: Two drugs may have a greater effect when used together than the sum of their individual effects.
-
Reducing the likelihood of resistance: It is statistically less likely for a cancer cell to develop simultaneous resistance to two drugs with different mechanisms of action.
Q3: What are some examples of successful combination therapies?
A3: Several combination therapies have shown promise in clinical trials and practice. For instance, the combination of the PARP inhibitor olaparib and the AKT inhibitor capivasertib has been effective in treating some advanced, drug-resistant cancers by targeting both DNA repair and the AKT signaling pathway.[3] In EGFR-mutated non-small cell lung cancer (NSCLC), combining the third-generation EGFR inhibitor osimertinib with chemotherapy has demonstrated improved outcomes.[6]
Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?
A4: A systematic approach is crucial. A suggested workflow would be:
-
Confirm resistance: Establish a dose-response curve of your resistant cell line compared to the parental, sensitive line to quantify the degree of resistance.
-
Sequence the target: Check for mutations in the gene encoding the drug's target.
-
Analyze key signaling pathways: Use Western blotting or other protein analysis techniques to look for changes in the phosphorylation status of key proteins in known resistance pathways (e.g., AKT, ERK, MET).
-
Gene expression profiling: Perform RNA sequencing to get a broader view of the changes in gene expression between sensitive and resistant cells.
Experimental Protocols
Below are detailed methodologies for key experiments used to study drug resistance.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Your therapeutic compound (e.g., Isoanthricin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
The next day, treat the cells with a serial dilution of your compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
Materials:
-
Sensitive and resistant cancer cells
-
Your therapeutic compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat sensitive and resistant cells with your compound at a specific concentration for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., ß-actin).
siRNA Screening for Identifying Resistance Genes
This method can be used to systematically knock down genes to identify those that, when silenced, re-sensitize resistant cells to the drug.
Materials:
-
Resistant cancer cell line
-
siRNA library targeting a panel of genes (e.g., kinases, signaling proteins)
-
Transfection reagent (e.g., Lipofectamine)
-
96-well or 384-well plates
-
Your therapeutic compound
-
Cell viability assay reagents (e.g., CellTiter-Glo)
Procedure:
-
Reverse-transfect the resistant cells with the siRNA library in multi-well plates.
-
Incubate for 48-72 hours to allow for gene knockdown.
-
Treat the cells with your compound at a concentration that is normally ineffective in the resistant line.
-
After 48-72 hours of drug treatment, perform a cell viability assay.
-
Identify "hits" – siRNAs that, when transfected, lead to a significant decrease in cell viability in the presence of the drug.
-
Validate the hits with individual siRNAs and further downstream experiments.
Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: Generalized signaling pathway showing on-target and bypass resistance mechanisms.
Experimental Workflow for Investigating Drug Resistance
Caption: Workflow for identifying and validating mechanisms of drug resistance.
Logic of Combination Therapy
Caption: Conceptual diagram of combination therapy to overcome resistance.
References
Technical Support Center: Refining Isoanthricin Delivery Methods for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Isoanthricin for their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the most common delivery methods for hydrophobic compounds like this compound in a research setting?
A1: Liposomal and nanoparticle-based formulations are the most common and effective methods for delivering hydrophobic compounds like this compound in vitro and in vivo. These systems can enhance solubility, improve stability, and enable targeted delivery. Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Nanoparticles, which can be made from various materials like polymers or lipids, can also carry a significant drug payload.
Q2: What are the key advantages of using nanoparticle-based delivery systems?
A2: Nanoparticle-based drug delivery systems offer several advantages in research, including:
-
Improved Pharmacokinetics: They can protect the encapsulated compound from premature degradation and clearance, leading to a longer circulation half-life.
-
Targeted Delivery: Nanoparticles can be engineered to accumulate in specific tissues or cells, such as tumor sites, through passive targeting (the Enhanced Permeability and Retention effect) or active targeting by attaching specific ligands to the nanoparticle surface.
-
Reduced Side Effects: By targeting specific sites, nanoparticle systems can minimize the exposure of healthy tissues to the drug, thereby reducing off-target toxicity.
-
Overcoming Drug Resistance: Nanoparticles can sometimes bypass cellular mechanisms of drug resistance.
Q3: What are some of the initial challenges I might face when formulating this compound-loaded liposomes?
A3: Common initial challenges in formulating liposomes include achieving a consistent and desired particle size, ensuring high encapsulation efficiency, and preventing drug leakage. The manufacturing process, including parameters like shear force, pressure, and temperature, can significantly impact the quality of the final liposomal product. Stability during storage is another critical factor, as liposomes can be prone to aggregation, fusion, or hydrolysis of the lipids.
Troubleshooting Guides
Guide 1: Low Encapsulation Efficiency of this compound in Liposomes
This guide addresses the common issue of failing to efficiently load this compound into liposomes.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor solubility of this compound in the aqueous phase during hydration. | Use a solvent evaporation method where this compound is dissolved with the lipids in an organic solvent before forming the lipid film. | See Protocol 1: Liposome Preparation by Thin-Film Hydration . |
| Suboptimal lipid composition. | Vary the lipid composition. The inclusion of charged lipids (e.g., DSPG) can improve the encapsulation of certain drugs. The ratio of cholesterol can also affect drug loading and membrane stability. | Prepare several small-batch formulations with varying lipid ratios (e.g., DPPC:Cholesterol:DSPG at 70:20:10, 60:30:10, etc.) and measure the encapsulation efficiency for each. |
| Incorrect pH of the hydration buffer. | Adjust the pH of the hydration buffer. The charge of both the drug and the lipids can be pH-dependent, influencing encapsulation. | Prepare a series of hydration buffers with a range of pH values (e.g., 5.5, 6.5, 7.4) and evaluate the impact on encapsulation efficiency. |
| Inefficient removal of unencapsulated drug. | Utilize a robust method to separate the liposomes from the free drug, such as size exclusion chromatography or ultracentrifugation. | See Protocol 2: Determination of Encapsulation Efficiency . |
Guide 2: Inconsistent Particle Size of Nanoparticles
This guide provides solutions for achieving a uniform and desired nanoparticle size.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inadequate energy input during formulation. | Optimize the sonication or homogenization parameters (e.g., power, duration, temperature). | See Protocol 3: Nanoparticle Formulation by Emulsification-Solvent Evaporation . |
| Aggregation of nanoparticles. | Include a stabilizer or surfactant in the formulation (e.g., Poloxamer 188, Tween 80). Ensure the zeta potential is sufficiently high to prevent aggregation. | Test a range of stabilizer concentrations to find the optimal level that minimizes particle size and polydispersity index (PDI). |
| Inappropriate solvent selection. | Experiment with different organic solvents that have varying rates of evaporation. A slower evaporation rate can sometimes lead to smaller, more uniform particles. | Compare the particle size and PDI obtained when using solvents such as dichloromethane, chloroform, and ethyl acetate. |
| Issues with the polymer or lipid concentration. | Adjust the concentration of the polymer or lipid used in the formulation. Higher concentrations can sometimes lead to larger particles. | Prepare formulations with a gradient of polymer/lipid concentrations and analyze the resulting particle size and distribution. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
-
Lipid Mixture Preparation: Dissolve the chosen lipids (e.g., DPPC, Cholesterol, DSPG) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by size exclusion chromatography or ultracentrifugation.
Protocol 2: Determination of Encapsulation Efficiency
-
Separation of Free Drug: Separate the liposomes/nanoparticles from the unencapsulated this compound using a method like centrifugal ultrafiltration or size exclusion chromatography.
-
Quantification of Total Drug: Disrupt a known volume of the formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Quantification of Free Drug: Measure the concentration of this compound in the filtrate or the fractions corresponding to the free drug from the separation step.
-
Calculation: Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: Nanoparticle Formulation by Emulsification-Solvent Evaporation
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and this compound in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Wash the nanoparticles by centrifugation and resuspend them in deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Visualizations
Validation & Comparative
Isoanthricin: A Comparative Guide to its Antitumor Effects in Breast Cancer
For researchers and drug development professionals, this guide provides a comprehensive comparison of the antitumor effects of Isoanthricin with the standard chemotherapeutic agent, Doxorubicin, focusing on breast cancer cell lines. This analysis is supported by experimental data and detailed methodologies.
Mechanism of Action: this compound vs. Doxorubicin
This compound, a natural product isolated from Anthriscus sylvestris, exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell proliferation, growth, and metabolism and is often hyperactivated in many types of cancer.[1] By reducing the phosphorylation of key proteins like Akt and mTOR, this compound effectively halts cancer cell growth and induces apoptosis (programmed cell death).[1]
Doxorubicin, a long-standing and potent chemotherapy drug, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage, cell cycle arrest, and ultimately, apoptosis. Its mechanism is not targeted to a specific signaling pathway but rather induces widespread cellular stress.
Comparative Efficacy: In Vitro Studies
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 Value (24h) | IC50 Value (48h) |
| This compound | MCF-7 | 41.1 ± 1.5 nM[1] | Not Reported |
| MDA-MB-231 | 40.9 ± 2.1 nM[1] | Not Reported | |
| Doxorubicin | MCF-7 | ~1 µM - 8.3 µM | 1.26 µM |
| MDA-MB-231 | ~1 µM - 6.6 µM | Not Reported |
Note: Doxorubicin IC50 values can vary between studies due to different experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for evaluating its antitumor effects.
References
Isoanthricin: A Comparative Analysis of its Biological Activities with Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Isoanthricin with other prominent lignans, supported by experimental data. Lignans are a class of polyphenolic compounds with diverse pharmacological properties, and understanding their comparative efficacy is crucial for advancing drug discovery and development.
Introduction to this compound and a Selection of Lignans
This compound is the racemic mixture of Deoxypodophyllotoxin, a potent lignan known for its anti-tumor and anti-inflammatory activities.[1][2] Deoxypodophyllotoxin is a derivative of podophyllotoxin where the hydroxyl group at the C-4 position is removed, a modification that enhances its cell membrane permeability and metabolic stability.[3][4] This guide will compare this compound (as Deoxypodophyllotoxin) with the following well-characterized lignans:
-
Podophyllotoxin: A naturally occurring aryltetralin lignan with potent cytotoxic and antiviral properties. It is the parent compound for several semi-synthetic anticancer drugs.
-
Etoposide: A semi-synthetic derivative of podophyllotoxin widely used in cancer chemotherapy.
-
Arctigenin: A dibenzylbutyrolactone lignan with demonstrated anti-inflammatory, antioxidant, and anti-cancer effects.
-
Pinoresinol: A lignan found in various plants, known for its antioxidant and anti-inflammatory properties.
Comparative Analysis of Biological Activities
The following tables summarize the key biological activities and quantitative data for this compound (Deoxypodophyllotoxin) and the selected lignans.
Anti-Cancer Activity
Lignans exhibit significant anti-cancer properties through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
| Lignan | Cancer Cell Lines | IC50 Values | Mechanism of Action |
| This compound (Deoxypodophyllotoxin) | Colorectal Cancer (HT29, DLD1, Caco2) | Nanomolar range | Induces G2/M cell cycle arrest and apoptosis via the intrinsic mitochondrial pathway.[5] |
| Glioma (C6, SHG-44, U87) | Dose-dependent reduction in viability | Induces ROS-mediated parthanatos (a form of cell death).[3] | |
| Podophyllotoxin | Non-small cell lung cancer (NCI-H1299, A549) | 7.6 nM, 16.1 nM (as Podophyllotoxin acetate) | Inhibits microtubule polymerization, leading to G2/M arrest and apoptosis.[6] |
| Breast Cancer (MCF-7, MDA-MB-231, BT-549) | 0.04 µM - 7.22 µM | Cytotoxic against all tested cell lines.[1] | |
| Etoposide | Lung Carcinoma (A549) | 0.8 µM | Inhibits topoisomerase II, leading to DNA strand breaks and apoptosis.[7] |
| Non-small cell lung cancer (NCI-H1299, A549) | 0.448 µM, 21.3 µM | Induces DNA damage, triggering p53-mediated apoptosis and G2/M cell cycle arrest.[6][8] | |
| Arctigenin | Various Cancer Cells | - | Inhibits the PI3K/AKT/mTOR and TLR4/NF-κB signaling pathways.[9] |
Anti-Inflammatory Activity
Several lignans demonstrate potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
| Lignan | Model System | Key Findings | Mechanism of Action |
| This compound (Deoxypodophyllotoxin) | - | Reported to have anti-inflammatory properties.[10] | - |
| Arctigenin | LPS-stimulated RAW264.7 macrophages | Significantly reduces the phosphorylation of STAT1, STAT3, and JAK2. | Inhibits the NF-κB, MAPK, and PI3K/Akt signaling pathways.[4][5] |
| Pinoresinol | - | Reported to have anti-inflammatory activities. | - |
Antioxidant Activity
The antioxidant properties of lignans contribute to their protective effects against oxidative stress-related diseases.
| Lignan | Assay | IC50 / Activity |
| Pinoresinol | DPPH Radical Scavenging | 69 µM[11] |
| FRAP Assay | Total antioxidant capacity of 418.47 µmol/g (as ascorbic acid equivalent)[12] | |
| ABTS Radical Scavenging | Total antioxidant capacity of 1091.3 µmol/g (as ascorbic acid equivalent)[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the lignan compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with lignans for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
References
- 1. This compound|CAS 69222-20-4|DC Chemicals [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. OR | Free Full-Text | Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products [techscience.com]
- 4. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on lignan constituents from Schisandra chinensis (Turcz.) Baill. fruits using high-performance liquid chromatography/electrospray ionization multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insights into the biological effects of anthrax toxins: linking cellular to organismal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemfarms.com [chemfarms.com]
A Comparative Analysis of Isoanthricin's Potential Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, natural compounds present a promising frontier. This guide provides a comparative analysis of the potential anti-inflammatory activity of Isoanthricin, a lignan whose direct experimental data is not yet available. To provide a robust framework for comparison, we will cross-validate its potential against the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin, the corticosteroid Dexamethasone, and Deoxypodophyllotoxin, a bioactive lignan isolated from Anthriscus sylvestris. The anti-inflammatory activities of Deoxypodophyllotoxin are used here as a proxy to infer the potential mechanisms and efficacy of the structurally related this compound.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory effects of these compounds are evaluated based on their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
| Compound | Target | In Vitro/In Vivo Model | Efficacy (IC50 / % Inhibition) | Reference |
| Indomethacin | COX-1 | 230 nM | [1] | |
| COX-2 | 630 nM | [1] | ||
| Nitric Oxide Production | Murine Peritoneal Macrophages | Inhibition observed at 0.14-0.5 mM | [2] | |
| Paw Edema | Carrageenan-induced in rats | 61.5% ± 2.5% inhibition | [3][4] | |
| Dexamethasone | TNF-α Secretion | Human Retinal Pericytes | IC50 ~2-6 nM for various mediators | [5] |
| IL-6 Secretion | Human Retinal Pericytes | IC50 ~2-6 nM for various mediators | [5] | |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells | Dose-dependent inhibition (IC50 > 10-6 M in some RA patients) | [6] | |
| Deoxypodophyllotoxin | Paw Edema | Carrageenan-induced in rats | 66.3% ± 4.4% inhibition | [3][4] |
| TNF-α-induced ICAM-1 | Murine Lung Epithelial Cells | Dose-dependent inhibition (5-20 nM) | [7] | |
| TNF-α and IL-1β secretion | Human Peripheral Blood Monocytes | Selective inhibition (optimal at 6-20 µM for a derivative) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro assays used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds (this compound, Indomethacin, Dexamethasone, Deoxypodophyllotoxin) for a specified period (e.g., 24 hours).
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve. A significant decrease in absorbance in the presence of the test compound indicates inhibition of NO production.[9][10][11]
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Assays (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying the levels of specific proteins like PGE2, TNF-α, and IL-6 in biological samples.
-
Cell Culture and Treatment: Similar to the NO assay, cells are stimulated with an inflammatory agent (e.g., LPS or TNF-α) with and without the test compounds.
-
Sample Collection: Cell culture supernatants are collected after the incubation period.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for the target molecule (PGE2, TNF-α, or IL-6) is used.
-
The collected supernatants and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of the target molecule in the samples is determined by comparing the absorbance to a standard curve.[12][13][14]
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).
Figure 1. Deoxypodophyllotoxin inhibits the NF-κB signaling pathway.
Deoxypodophyllotoxin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[7] This provides a strong rationale for investigating a similar mechanism for this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes.
Figure 2. Deoxypodophyllotoxin modulates the p38 MAPK signaling pathway.
Interestingly, while many anti-inflammatory compounds inhibit MAPK pathways, some studies suggest that Deoxypodophyllotoxin can activate the p38 MAPK pathway, which in some cellular contexts, can lead to apoptosis of pro-inflammatory cells.[15][16] This highlights the complex and context-dependent nature of these signaling pathways.
Experimental Workflow
A typical workflow for the in vitro cross-validation of a novel anti-inflammatory compound like this compound is depicted below.
Figure 3. In vitro screening workflow for anti-inflammatory compounds.
Conclusion and Future Directions
While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its classification as a lignan, a class of compounds known for their anti-inflammatory properties, suggests its potential as a valuable therapeutic agent. The comparative data presented for the established drugs Indomethacin and Dexamethasone, alongside the proxy compound Deoxypodophyllotoxin, provide a strong rationale and a clear experimental framework for the future investigation of this compound.
Future research should focus on isolating or synthesizing this compound and systematically evaluating its efficacy and mechanism of action using the described in vitro and subsequent in vivo models of inflammation. Such studies will be crucial in determining its true potential as a novel anti-inflammatory drug.
References
- 1. apexbt.com [apexbt.com]
- 2. Indomethacin prevents the induction of inducible nitric oxide synthase in murine peritoneal macrophages and decreases their nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Analgesic and anti-inflammatory activity of podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxypodophyllotoxin inhibits the expression of intercellular adhesion molecule-1 induced by tumor necrosis factor-alpha in murine lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) secretion but not IL-6 from activated human peripheral blood monocytes by a new synthetic demethylpodophyllotoxin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. Protocol Griess Test [protocols.io]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. arborassays.com [arborassays.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Topoisomerase II Inhibitors: Evaluating Etoposide and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used topoisomerase II inhibitors, etoposide and doxorubicin. While the novel compound Isoanthricin is of significant interest, a lack of publicly available quantitative data precludes its direct comparison at this time. Therefore, this document serves as a detailed framework, utilizing established inhibitors to demonstrate the essential data and experimental protocols required for the evaluation and comparison of new chemical entities targeting topoisomerase II.
Introduction to Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. Type II topoisomerases (Topo II) function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. This process is critical for cell division, making Topo II an important target for anticancer drugs.
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II poisons: These agents, including etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo II and DNA. This leads to an accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Topoisomerase II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They may block ATP binding or prevent the enzyme from binding to DNA.
This guide focuses on the comparative analysis of the Topo II poisons etoposide and doxorubicin, highlighting their mechanisms, cytotoxic activities, and the experimental methods used to characterize them.
Quantitative Performance Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for etoposide and doxorubicin against various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key metric for assessing cytotoxic potency.
Table 1: IC50 Values of Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MOLT-3 | Acute lymphoblastic leukemia | 0.051[1] |
| A2780 | Ovarian cancer | 0.07[2] |
| 1A9 | Ovarian cancer | 0.15[2] |
| 5637 | Bladder cancer | 0.54[2] |
| 3LL | Lewis lung carcinoma | 4[2] |
| A549 | Lung cancer | 3.49 - 139.54[1][3] |
| A2058 | Melanoma | 8.9[2] |
| HepG2 | Hepatocellular carcinoma | 30.16[1] |
| BGC-823 | Gastric cancer | 43.74[1] |
| HeLa | Cervical cancer | 209.90[1] |
| MCF-7 | Breast cancer | 150 (24h), 100 (48h)[4] |
| MDA-MB-231 | Breast cancer | 200 (48h)[4] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder cancer | 2.3[5] |
| MCF-7 | Breast cancer | 2.5[5][6] |
| M21 | Melanoma | 2.8[5] |
| HeLa | Cervical cancer | 2.9[5] |
| UMUC-3 | Bladder cancer | 5.1[5] |
| HepG2 | Hepatocellular carcinoma | 12.2[5] |
| TCCSUP | Bladder cancer | 12.6[5] |
| PC3 | Prostate cancer | 2.64 (µg/ml)[7] |
| HCT116 | Colon cancer | 24.30 (µg/ml)[7] |
| A549 | Lung cancer | > 20[5][6] |
| Huh7 | Hepatocellular carcinoma | > 20[5][6] |
| VMCUB-1 | Bladder cancer | > 20[5] |
Mechanism of Action and Signaling Pathways
Etoposide and doxorubicin, while both classified as Topo II poisons, exhibit differences in their precise mechanisms of action that can influence their therapeutic efficacy and toxicity profiles.
Etoposide acts by forming a ternary complex with Topo II and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks. This damage activates DNA damage response pathways, primarily the ATM/ATR signaling cascade, which can lead to cell cycle arrest in the late S and G2 phases and ultimately induce apoptosis.
Doxorubicin also stabilizes the Topo II-DNA cleavage complex. Additionally, it intercalates into DNA, which can interfere with DNA and RNA synthesis. Doxorubicin is also known to generate reactive oxygen species (ROS), which can cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity and cardiotoxic side effects.
Below are diagrams illustrating the general signaling pathway for Topo II poisons and a typical experimental workflow for their evaluation.
Caption: Signaling Pathway of Topoisomerase II Poisons.
Caption: Workflow for Topo II Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel compounds.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of Topo II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA substrate
-
10x Topo II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 1 mg/mL BSA)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topo II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL of test compound at various concentrations (or solvent control)
-
x µL Nuclease-free water to bring the volume to 18 µL
-
-
Add 2 µL of diluted Topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
Interpretation:
-
In the absence of inhibitor, Topo II will decatenate the kDNA, resulting in fast-migrating circular DNA bands.
-
An effective inhibitor will prevent decatenation, causing the kDNA to remain as a high molecular weight network in the loading well.
DNA Cleavage Assay
This assay determines if a compound acts as a Topo II poison by stabilizing the cleavage complex.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Cleavage Buffer (similar to assay buffer but may have slight variations)
-
10 mM ATP solution
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
-
Test compound
Procedure:
-
Set up reaction mixtures similar to the decatenation assay, using supercoiled plasmid DNA as the substrate.
-
Add Topoisomerase II enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding Stop Solution and Proteinase K, and incubate further to digest the protein.
-
Load samples onto a 1% agarose gel and perform electrophoresis.
-
Stain and visualize the gel.
Interpretation:
-
Topo II poisons will stabilize the cleavage complex, leading to an increase in the amount of linear DNA, which migrates slower than supercoiled DNA but faster than nicked-circular DNA.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The comparison of etoposide and doxorubicin demonstrates the multifaceted nature of Topoisomerase II inhibitors. While both effectively induce cell death by poisoning the enzyme, their differing chemical properties and secondary mechanisms of action result in varied potencies across different cancer types and distinct toxicity profiles. The experimental protocols and data presented in this guide provide a robust framework for the preclinical evaluation of new Topo II inhibitors like this compound. A thorough characterization, encompassing biochemical and cell-based assays, is crucial for determining the therapeutic potential and guiding the future development of novel anticancer agents.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. netjournals.org [netjournals.org]
- 4. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
In-depth Comparative Analysis of Isoanthricin and its Enantiomers: A Guide for Researchers
A comprehensive head-to-head comparison of Isoanthricin and its enantiomers remains challenging due to the limited availability of specific biological and experimental data in publicly accessible scientific literature. Extensive searches for "this compound" have not yielded significant results, suggesting it may be a novel, highly specialized, or potentially misidentified compound.
While a direct comparison of this compound enantiomers is not currently feasible, this guide provides a framework for such an analysis, drawing on established principles of stereoisomerism in pharmacology and drug development. The methodologies and data presentation formats outlined below can be applied once experimental data for this compound becomes available.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[1][2] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.[3] One enantiomer may be therapeutically active while the other is inactive or, in some cases, may contribute to undesirable side effects.[4] Therefore, the separate evaluation of enantiomers is a critical aspect of drug discovery and development.[1]
Hypothetical Data Presentation
Should data for this compound and its enantiomers become available, the following tables provide a structured format for presenting a clear, comparative summary of their biological activities.
Table 1: Comparative Biological Activity of this compound Enantiomers
| Parameter | (+)-Isoanthricin | (-)-Isoanthricin | Racemic this compound |
| Target Binding Affinity (Kd, nM) | Data | Data | Data |
| IC50 / EC50 (nM) | Data | Data | Data |
| In vitro Potency (e.g., enzyme inhibition) | Data | Data | Data |
| Cellular Activity (e.g., anti-proliferative) | Data | Data | Data |
| In vivo Efficacy (e.g., tumor growth inhibition) | Data | Data | Data |
| Primary Target(s) | Data | Data | Data |
| Off-Target(s) | Data | Data | Data |
Table 2: Comparative Pharmacokinetic Properties of this compound Enantiomers
| Parameter | (+)-Isoanthricin | (-)-Isoanthricin | Racemic this compound |
| Absorption (Bioavailability, %) | Data | Data | Data |
| Distribution (Vd, L/kg) | Data | Data | Data |
| Metabolism (Primary Metabolites) | Data | Data | Data |
| Excretion (Half-life, t1/2, h) | Data | Data | Data |
| Clearance (CL, mL/min/kg) | Data | Data | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments that would be necessary to compare the enantiomers of this compound.
Target Binding Assay (e.g., Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity and kinetics of each enantiomer to its purified target protein.
-
Methodology:
-
Immobilize the purified target protein on a sensor chip.
-
Prepare a series of concentrations for each enantiomer and the racemic mixture in a suitable running buffer.
-
Inject the analyte solutions over the sensor chip surface.
-
Monitor the association and dissociation rates in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
In Vitro Potency Assay (e.g., Enzyme Inhibition Assay)
-
Objective: To measure the concentration-dependent inhibitory effect of each enantiomer on the activity of a target enzyme.
-
Methodology:
-
In a multi-well plate, combine the target enzyme and its substrate in a suitable buffer.
-
Add varying concentrations of each enantiomer and the racemic mixture.
-
Incubate the reaction for a defined period at a specific temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Activity Assay (e.g., Anti-proliferative Assay)
-
Objective: To assess the effect of each enantiomer on the proliferation of a specific cell line.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each enantiomer and the racemic mixture.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Normalize the data to untreated controls and plot cell viability against the logarithm of the compound concentration to calculate the EC50 value.
-
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex processes. The following are example diagrams created using the DOT language.
Caption: A generalized experimental workflow for the head-to-head comparison of this compound enantiomers.
Caption: A hypothetical G-protein coupled receptor signaling pathway that could be modulated by an active enantiomer of this compound.
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
Independent Verification of Isoanthricin's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoanthricin's probable mode of action, contextualized within the broader landscape of topoisomerase II inhibitors. Experimental data and detailed protocols are presented to facilitate independent verification and comparison with established alternative compounds.
Introduction to this compound
This compound is the racemic mixture of Deoxypodophyllotoxin.[1][2] Deoxypodophyllotoxin is recognized for its potent antitumor and anti-inflammatory properties.[1][2] Structurally, it belongs to the lignan family, a class of compounds known to exert their cytotoxic effects through the inhibition of topoisomerase II. This guide, therefore, presupposes that the primary mode of action for this compound is the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication, transcription, and chromosome segregation.
Comparison with Alternative Topoisomerase II Inhibitors
The efficacy of this compound can be benchmarked against well-characterized topoisomerase II inhibitors. These inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as Etoposide and Doxorubicin, stabilize the transient DNA-enzyme complex, leading to DNA strand breaks. Catalytic inhibitors, a newer class of agents, interfere with the enzymatic activity of topoisomerase II without causing DNA damage.
Table 1: Comparison of this compound (hypothesized) and Known Topoisomerase II Inhibitors
| Feature | This compound (as Deoxypodophyllotoxin racemate) | Etoposide | Doxorubicin |
| Drug Class | Lignan | Podophyllotoxin derivative | Anthracycline |
| Mechanism | Topoisomerase II poison (hypothesized) | Topoisomerase II poison | Topoisomerase II poison (intercalating) |
| Reported IC50 | Data not available for this compound specifically | Varies by cell line (typically low micromolar) | Varies by cell line (typically nanomolar to low micromolar) |
| Common Side Effects | N/A | Myelosuppression, alopecia, secondary malignancies | Cardiotoxicity, myelosuppression, mucositis |
Experimental Protocols for Verification
To independently verify the mode of action of this compound as a topoisomerase II inhibitor, the following experimental protocols are recommended.
Topoisomerase II Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, human topoisomerase IIα, and an ATP-containing buffer.
-
Compound Incubation: Add varying concentrations of this compound (and positive/negative controls) to the reaction mixture and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.
In Vivo Complex of Enzyme (ICE) Assay
The ICE assay determines if a compound stabilizes the covalent topoisomerase-DNA complex in living cells.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Lyse the cells directly on a cesium chloride gradient.
-
Ultracentrifugation: Separate the protein-DNA complexes from free protein by ultracentrifugation.
-
DNA and Protein Isolation: Isolate the DNA and the covalently bound proteins.
-
Immunoblotting: Detect the presence of topoisomerase II covalently bound to DNA using specific antibodies via Western blotting.
Visualizing the Molecular Pathway and Experimental Logic
To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound as a topoisomerase II poison.
Caption: Experimental workflow for verifying this compound's mode of action.
Caption: Logical framework for comparing this compound with alternative drugs.
References
Safety Operating Guide
Safe Disposal and Handling of Isoanthricin in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Management of Isoanthricin Waste
This document provides essential safety and logistical information for the proper disposal of this compound, a cytotoxic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound, the racemic form of Deoxypodophyllotoxin, is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous handling and disposal are mandatory.
Hazard and Safety Information
A summary of key safety information for this compound is presented below.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocols: Proper Disposal of this compound Waste
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and contaminated materials. This protocol is designed for small quantities typically used in a research laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing (lab coat)
-
Respiratory protection (if handling powders outside of a containment hood)
Procedure for Disposal of this compound Waste:
-
Segregation of Waste:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated gloves, pipette tips, flasks, and paper towels, must be segregated from general laboratory waste.
-
Use a dedicated, clearly labeled, leak-proof hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and "this compound."
-
-
Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., fume hood, benchtop) with a suitable laboratory detergent followed by a rinse with 70% ethanol.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.
-
-
Disposal of Solid this compound Waste:
-
Carefully sweep any solid this compound powder in a chemical fume hood to avoid generating dust.
-
Place the solid waste into a sealed, labeled container for hazardous waste.
-
-
Disposal of Liquid this compound Waste:
-
Do not dispose of liquid waste containing this compound down the drain.
-
Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvent used.
-
-
Packaging for Final Disposal:
-
Ensure the hazardous waste container is securely closed.
-
The exterior of the container must be clean and free of contamination.
-
Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
All this compound waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations[1].
-
Signaling Pathways and Experimental Workflows
This compound (Deoxypodophyllotoxin) has been shown to exert its cytotoxic effects by modulating several key signaling pathways in cancer cells. Understanding these pathways is crucial for researchers in drug development.
Caption: Inhibition of EGFR/MET and PI3K/Akt/mTOR Signaling by this compound.
Caption: this compound Inhibits HIF-1α-Mediated Glycolysis in NSCLC.
Caption: this compound Waste Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
